ZEN-2759
Description
Properties
CAS No. |
1616400-50-0 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.327 |
IUPAC Name |
1-benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2-one |
InChI |
InChI=1S/C17H16N2O2/c1-12-17(13(2)21-18-12)15-8-9-16(20)19(11-15)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3 |
InChI Key |
CIJOVPIWGFQZFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZEN-2759; ZEN 2759; ZEN2759; |
Origin of Product |
United States |
Foundational & Exploratory
ZEN-2759: A Technical Guide to its Mechanism of Action as a Covalent BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZEN-2759 is a potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting the first bromodomain (BD1) of BRD4. Unlike conventional BET inhibitors that competitively bind to the acetylated lysine binding pocket, this compound employs a novel mechanism of action by forming a covalent bond with a methionine residue (Met149) within the BRD4(BD1) binding site. This irreversible inhibition leads to a durable disruption of BRD4-mediated gene transcription, which is implicated in the pathogenesis of various diseases, including cancer. This document provides a comprehensive overview of the mechanism of action of this compound, including its impact on cellular signaling pathways, quantitative biochemical data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Covalent Inhibition of BRD4
This compound is distinguished by its ability to act as a covalent inhibitor of BRD4. The key features of its mechanism are:
-
Target Specificity: this compound primarily targets the first bromodomain (BD1) of BRD4.
-
Covalent Modification: It forms an irreversible covalent bond with the sulfur atom of the methionine residue at position 149 (Met149) in the BRD4(BD1) binding pocket. This is achieved through a reactive epoxide "warhead" on the this compound molecule.
-
Disruption of Chromatin Binding: By covalently modifying BRD4, this compound prevents the recognition and binding of acetylated lysine residues on histone tails and transcription factors. This disrupts the assembly of transcriptional machinery at key gene promoters and enhancers.
-
Transcriptional Repression: The ultimate consequence of this compound binding is the downregulation of genes regulated by BRD4, many of which are critical for cell proliferation and survival, such as the oncogene MYC.
Signaling Pathway
The binding of this compound to BRD4 initiates a cascade of events that ultimately alters gene expression. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound action in the cell nucleus.
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical assays. The following table summarizes the key quantitative data.
| Parameter | BRD4(BD1) | BRD4(BD2) | BRD4(BD1BD2) | Reference |
| IC₅₀ (μM) | 0.23 | 0.08 | 0.28 | Commercial Supplier Data |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on the methods described in the primary literature.
Thermal Shift Assay (TSA) for Target Engagement
This assay measures the change in the thermal stability of a protein upon ligand binding. Covalent binding of this compound is expected to increase the melting temperature (Tₘ) of BRD4.
Workflow Diagram:
Caption: Workflow for the Thermal Shift Assay.
Methodology:
-
Protein and Compound Preparation:
-
Recombinant human BRD4(BD1) is purified and diluted to a final concentration of 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted.
-
-
Assay Setup:
-
In a 96-well PCR plate, 20 µL of the BRD4(BD1) solution is mixed with 1 µL of this compound dilution (or DMSO for control).
-
5 µL of a fluorescent dye (e.g., 5X SYPRO Orange) is added to each well.
-
-
Thermal Denaturation:
-
The plate is incubated at room temperature for 30 minutes to allow for covalent bond formation.
-
The plate is then placed in a real-time PCR instrument.
-
The temperature is ramped from 25 °C to 95 °C at a rate of 0.5 °C/min, with fluorescence readings taken at each temperature increment.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature to generate a melt curve.
-
The melting temperature (Tₘ) is determined as the midpoint of the transition.
-
The change in melting temperature (ΔTₘ) between the this compound-treated and control samples is calculated.
-
MALDI-TOF Mass Spectrometry for Covalent Adduct Confirmation
This technique is used to confirm the covalent modification of BRD4(BD1) by this compound by detecting the mass shift corresponding to the addition of the inhibitor.
Workflow Diagram:
Caption: Workflow for MALDI-TOF Mass Spectrometry analysis.
Methodology:
-
Protein-Inhibitor Incubation:
-
BRD4(BD1) (e.g., 10 µM) is incubated with a molar excess of this compound (e.g., 100 µM) in a suitable buffer for several hours at room temperature to ensure complete covalent modification.
-
Unbound inhibitor is removed by dialysis or buffer exchange.
-
-
Sample Preparation for Mass Spectrometry:
-
The protein sample is denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide).
-
The modified protein is then digested with a protease, such as trypsin, overnight at 37 °C.
-
-
MALDI-TOF Analysis:
-
The resulting peptide mixture is mixed with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
The mixture is spotted onto a MALDI target plate and allowed to crystallize.
-
The mass spectrum is acquired using a MALDI-TOF mass spectrometer.
-
-
Data Analysis:
-
The resulting peptide mass fingerprint is analyzed to identify the peptide containing Met149.
-
The mass of this peptide is compared to the theoretical mass of the unmodified peptide to confirm the mass shift corresponding to the covalent adduction of this compound.
-
X-ray Crystallography for Structural Determination
This technique provides a high-resolution three-dimensional structure of the this compound-BRD4(BD1) complex, revealing the precise atomic interactions at the binding site.
Workflow Diagram:
Caption: Workflow for X-ray Crystallography.
Methodology:
-
Crystallization:
-
Co-crystallization: Purified BRD4(BD1) is incubated with this compound prior to setting up crystallization trials using vapor diffusion (hanging or sitting drop) methods.
-
Soaking: Crystals of apo-BRD4(BD1) are grown first and then soaked in a solution containing this compound.
-
-
Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed and scaled.
-
The structure is solved using molecular replacement with a known BRD4 structure as a search model.
-
The atomic model of the BRD4(BD1)-ZEN-2759 complex is built into the electron density map and refined.
-
-
Structural Analysis:
-
The final refined structure is analyzed to visualize the covalent bond between this compound and Met149 and other key interactions within the binding pocket.
-
Conclusion
This compound represents a novel class of BET inhibitors that operate through a covalent mechanism of action. By irreversibly binding to Met149 in the BD1 domain of BRD4, it provides sustained inhibition of BRD4's function in transcriptional regulation. The in-depth understanding of its mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development of this and similar covalent inhibitors for therapeutic applications.
ZEN-2759 target protein BRD4
An In-depth Technical Guide to ZEN-2759 and its Target Protein BRD4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic regulator and a promising therapeutic target in various malignancies. As a member of the Bromodomain and Extra-Terminal (BET) family, BRD4 plays a pivotal role in regulating the transcription of key oncogenes such as c-MYC. Small-molecule inhibitors targeting BRD4 have shown significant potential in preclinical and clinical settings. This document provides a comprehensive technical overview of BRD4 function, the mechanism of action of the covalent BRD4 inhibitor this compound and the clinical candidate ZEN-3694, relevant signaling pathways, quantitative data, and detailed experimental protocols for researchers in the field of drug development.
Introduction to BRD4: The Epigenetic Reader
BRD4 is a transcriptional co-activator that links histone acetylation marks to the transcriptional machinery, thereby controlling the expression of genes crucial for cell proliferation and development.[1][2] It is characterized by the presence of two N-terminal bromodomains (BD1 and BD2), which recognize and bind to acetylated lysine residues on histone tails, an extraterminal (ET) domain involved in protein-protein interactions, and a C-terminal domain (CTD) that recruits the Positive Transcription Elongation Factor b (P-TEFb).[2][3] This recruitment is essential for phosphorylating RNA Polymerase II and stimulating transcriptional elongation.[2][4] Dysregulation of BRD4 activity is implicated in numerous cancers, where it often drives the expression of oncogenes at super-enhancer regions.[3][5]
Mechanism of Action of this compound and BET Inhibitors
Small-molecule BET inhibitors function by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins, displacing them from chromatin.[5] This action prevents the recruitment of transcriptional machinery and leads to the downregulation of key target genes, most notably the proto-oncogene c-MYC.[1]
This compound represents a novel class of covalent BET inhibitors. It is designed to form a covalent bond with a non-catalytic methionine residue (Met149) within the binding pocket of BRD4's first bromodomain (BD1).[6] This covalent and irreversible binding offers the potential for a more durable and potent inhibition of BRD4 activity.
The clinical candidate, ZEN-3694, is an orally bioavailable pan-BET inhibitor that binds potently to the bromodomains of all BET family proteins (BRD2, BRD3, BRD4, and BRDT).[5][7] Its mechanism involves disrupting the interaction between BET proteins and acetylated histones, which in turn remodels chromatin and alters gene expression, inhibiting the proliferation of tumor cells that are dependent on BET protein activity.[7]
Key Signaling Pathways Modulated by BRD4 Inhibition
BRD4 is a central node in several oncogenic signaling pathways. Its inhibition by agents like ZEN-3694 leads to the coordinated downregulation of these networks.
-
c-MYC Transcription: BRD4 is a critical regulator of MYC expression. By occupying the MYC promoter and enhancer regions, BRD4 recruits the necessary factors for its transcription. Inhibition of BRD4 leads to a rapid and potent suppression of MYC mRNA and protein levels, resulting in cell cycle arrest and apoptosis in MYC-dependent cancers.[1][8]
-
Androgen Receptor (AR) Signaling: In prostate cancer, BRD4 can physically interact with the androgen receptor (AR) and is crucial for AR-mediated gene transcription.[8] BET inhibition abrogates the localization of BRD4 to AR target genes, thereby suppressing the AR signaling axis.[8][9] ZEN-3694 has demonstrated the ability to target mechanisms of resistance to AR antagonists, such as those involving the AR-V7 splice variant.[10][11]
-
NF-κB Pathway: BRD4 is required for the transcriptional coactivation of NF-κB, which regulates genes involved in inflammation and cell survival.
-
Tumor Immune Evasion: ZEN-3694 has been shown to inhibit multiple tumor immune escape mechanisms. It can downregulate immune checkpoints like PD-L1 and B7H3 on tumor cells and inhibit the function of regulatory T cells (Tregs).[12]
Quantitative Preclinical Data for ZEN-3694
ZEN-3694 has demonstrated potent activity across a range of preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of ZEN-3694
| Assay Type | Cell Line / Target | IC50 Value | Reference |
|---|---|---|---|
| Cell Proliferation | MV4-11 (AML) | 0.2 µM | [1] |
| Target Gene Inhibition | MYC mRNA Expression (MV4-11) | 0.16 µM | [1] |
| Biochemical Binding | Acetylated Histone Peptide | Low nM range | [1] |
| Cell Proliferation | Various Solid Tumor & Hematological Lines | Sub-µM range |[1] |
Table 2: In Vivo Efficacy of ZEN-3694 in Xenograft Models
| Cancer Model | Xenograft Type | Efficacy Result | Reference |
|---|---|---|---|
| Prostate Cancer | VCaP (Enzalutamide-sensitive) | Inhibition of tumor progression | [11] |
| Prostate Cancer | 22Rv1 (Enzalutamide-resistant) | Potent in vivo activity | [11] |
| Prostate Cancer | LuCaP 35CR (PDX, Enzalutamide-resistant) | Inhibition of tumor progression | [11] |
| Triple-Negative Breast Cancer | Cell line xenograft | Synergistic tumor growth inhibition with paclitaxel |[1] |
Experimental Protocols
Standardized assays are crucial for evaluating the potency and efficacy of BRD4 inhibitors. Below are detailed methodologies for key experiments.
Protocol 1: BRD4 Inhibition Assessment using AlphaScreen
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to study biomolecular interactions in a high-throughput format.[13]
-
Objective: To determine the IC50 value of a test compound for the inhibition of the BRD4-acetylated histone interaction.
-
Materials:
-
Recombinant His-tagged BRD4 protein (e.g., BD1).
-
Biotinylated acetylated histone peptide (e.g., H4 tetra-acetylated).
-
Streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads (PerkinElmer).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Test compound serially diluted in DMSO.
-
384-well low-volume microplates (e.g., ProxiPlate).
-
-
Methodology:
-
Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer. Keep the final DMSO concentration below 0.5%.
-
In a 384-well plate, add the test compound dilutions.
-
Add His-tagged BRD4 protein to the wells and incubate for 10-15 minutes at room temperature.
-
Add the biotinylated histone peptide to the wells and incubate for a further 15-30 minutes.
-
Prepare a slurry of Donor and Acceptor beads in assay buffer according to the manufacturer's protocol (this step is often performed in reduced light).
-
Add the bead slurry to all wells.
-
Incubate the plate in the dark at room temperature for 60-90 minutes to allow the signal to develop.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The signal decreases as the compound displaces the peptide from BRD4.[13] Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: BRD4 Level/Inhibition Assessment using HTRF
Homogeneous Time-Resolved Fluorescence (HTRF) is a TR-FRET technology used for detecting biomolecular interactions or protein levels.[14][15]
-
Objective: To quantify endogenous BRD4 levels in cell lysates or measure compound inhibition.
-
Materials:
-
HTRF BRD4 detection kit (e.g., from Cisbio), containing a Europium cryptate-labeled anti-tag antibody (donor) and a d2-labeled anti-BRD4 antibody (acceptor).
-
Cell lysis buffer.
-
384-well low-volume white microplates.
-
-
Methodology (for cellular protein detection):
-
Culture cells in a 96-well plate and treat with compounds as required.
-
Lyse the cells directly in the wells or after harvesting.
-
Transfer a small volume (e.g., 16 µL) of the cell lysate to a 384-well detection plate.[3]
-
Add the premixed HTRF detection antibodies (e.g., 4 µL) to each well.[3]
-
Incubate at room temperature for a specified time (e.g., 4 hours to overnight).[16]
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[17]
-
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000. For inhibition studies, plot the ratio against inhibitor concentration to determine the IC50.
Protocol 3: In Vivo Efficacy Assessment using Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy and tolerability of a BRD4 inhibitor in a preclinical cancer model.
-
Materials:
-
Methodology:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[17][18]
-
Randomize mice into treatment groups (e.g., vehicle control, ZEN-3694 at various doses).
-
Administer the compound orally once daily.[17]
-
Measure tumor volume with calipers (Volume = (Length x Width²)/2) and monitor animal body weight every 2-3 days.[17]
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot or qPCR for MYC expression).
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) to quantify efficacy. Monitor body weight as a measure of toxicity.
Clinical Applications and Combination Strategies
ZEN-3694 is being actively investigated in clinical trials, particularly for metastatic castration-resistant prostate cancer (mCRPC).[10][19] A key strategy is its use in combination with standard-of-care agents like the AR antagonist enzalutamide.[10]
-
Rationale for Combination: Resistance to AR-targeted therapies in mCRPC is a major clinical challenge. Resistance mechanisms can involve the upregulation of AR splice variants (like AR-V7) or activation of alternative survival pathways.[10][11] Since BRD4 regulates both full-length AR and AR-V7 signaling, ZEN-3694 can target these resistance pathways, potentially re-sensitizing tumors to enzalutamide.[10][11] Preclinical studies have shown synergistic activity between ZEN-3694 and enzalutamide.[1]
-
Clinical Findings: A Phase 1b/2a study of ZEN-3694 plus enzalutamide demonstrated acceptable tolerability and encouraging efficacy in mCRPC patients who had previously progressed on AR signaling inhibitors.[10][19] The study also showed exposure-dependent downregulation of BET target genes in patient blood samples, confirming target engagement.[10]
Potential Resistance Mechanisms
As with other targeted therapies, resistance to BET inhibitors is an anticipated challenge. Potential mechanisms, while not yet fully elucidated for this compound/ZEN-3694, may include:
-
On-Target Resistance: Mutations in the BRD4 bromodomains that prevent drug binding.
-
Off-Target Resistance: Upregulation of parallel survival pathways that bypass the dependency on BRD4-regulated genes.
-
Pharmacokinetic Resistance: Alterations in drug metabolism or efflux that reduce compound exposure at the tumor site.
Conclusion
BRD4 is a validated and compelling target for cancer therapy due to its central role in regulating the transcription of major oncogenic drivers. The development of potent and specific inhibitors, including the covalent inhibitor this compound and the clinical candidate ZEN-3694, represents a significant advancement in epigenetic therapy. These agents have demonstrated robust preclinical activity and promising results in early clinical trials, particularly in overcoming resistance to standard-of-care treatments. The data and protocols presented in this guide are intended to support the ongoing research and development efforts aimed at fully realizing the therapeutic potential of targeting BRD4 in oncology.
References
- 1. zenithepigenetics.com [zenithepigenetics.com]
- 2. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF Human and Mouse Total BRD4 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenithepigenetics.com [zenithepigenetics.com]
- 12. researchgate.net [researchgate.net]
- 13. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ZEN-2759: A Technical Guide to the Covalent Inhibition of BRD4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ZEN-2759, a novel covalent inhibitor of Bromodomain-containing protein 4 (BRD4). BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a critical role in the regulation of gene transcription. Its dysregulation is implicated in a variety of diseases, most notably cancer. This compound represents a significant advancement in the field of BET inhibitors due to its covalent mechanism of action, which offers the potential for enhanced potency and durable target engagement. This document details the mechanism of action, quantitative biochemical data, experimental methodologies for its characterization, and the key signaling pathways affected by this compound.
Introduction: BRD4 and the Rationale for Covalent Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. These bromodomains recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. BRD4 is particularly crucial for the transcription of key oncogenes, including c-MYC, making it a prime target for cancer therapy.[1]
Traditional BET inhibitors are reversible, competitive binders to the acetyl-lysine binding pocket of the bromodomains. While several such inhibitors have entered clinical trials, their efficacy can be limited by pharmacokinetic properties and the need for continuous target engagement. Covalent inhibitors, such as this compound, offer a distinct therapeutic advantage. By forming a stable, covalent bond with their target, they can achieve prolonged and irreversible inhibition, potentially leading to a more sustained biological effect and a wider therapeutic window.[1]
Mechanism of Action of this compound
This compound is a pioneering covalent inhibitor that selectively targets the first bromodomain of BRD4 (BRD4(BD1)). Its mechanism of action is distinguished by the formation of a covalent bond with a non-catalytic methionine residue, Met149, within the acetyl-lysine binding pocket of BRD4(BD1).[1][2] This covalent modification is facilitated by an epoxide warhead incorporated into the small molecule scaffold of this compound.[1][2] This targeted approach provides selectivity for BRD4(BD1) over other bromodomains and offers a durable inhibition of its transcriptional regulatory function.[1]
Quantitative Data
The inhibitory activity of this compound against BRD4 has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against the individual bromodomains and the tandem bromodomain construct of BRD4.
| Target | IC50 (µM) | Reference |
| BRD4(BD1) | 0.23 | [3] |
| BRD4(BD2) | 0.08 | [3] |
| BRD4(BD1BD2) | 0.28 | [3] |
| BRD4 Bromodomains (range) | 0.08 - 0.28 | [4] |
Note: While this compound demonstrates potent biochemical inhibition of BRD4, specific IC50 values for its antiproliferative activity in various cancer cell lines are not publicly available in the reviewed literature.
Key Experimental Protocols
The characterization of this compound as a covalent inhibitor of BRD4 involves a series of biophysical and cell-based assays. The following sections provide detailed, representative methodologies for these key experiments.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay is used to confirm the direct binding of this compound to BRD4 and to assess the stabilization of the protein upon covalent modification.
Principle: The binding of a ligand to a protein typically increases its thermal stability, resulting in a higher melting temperature (Tm). This change in Tm can be monitored by measuring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.
Protocol:
-
Reaction Mixture Preparation: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing purified recombinant BRD4 protein (e.g., BRD4(BD1)) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5), a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding and covalent modification.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to incrementally increase the temperature (e.g., from 25°C to 95°C at a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The Tm is determined by fitting the data to a Boltzmann equation, typically by identifying the inflection point of the curve. The shift in Tm (ΔTm) in the presence of this compound compared to the control is indicative of target engagement and stabilization.
MALDI-TOF Mass Spectrometry
This technique is employed to confirm the covalent modification of BRD4 by this compound and to identify the specific site of adduction.
Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry measures the mass-to-charge ratio of molecules. A change in the mass of the BRD4 protein corresponding to the molecular weight of this compound confirms covalent binding.
Protocol:
-
Incubation: Incubate purified recombinant BRD4 protein with an excess of this compound for a sufficient time to ensure covalent modification. A control sample with vehicle (DMSO) is run in parallel.
-
Sample Preparation: Desalt the protein samples to remove interfering substances.
-
Matrix Co-crystallization: Mix the protein sample with a suitable MALDI matrix (e.g., sinapinic acid for proteins) and spot the mixture onto a MALDI target plate. Allow the mixture to dry, forming co-crystals.
-
Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer. The instrument's laser desorbs and ionizes the protein molecules, and their time-of-flight to the detector is measured to determine their mass.
-
Data Analysis: Compare the mass spectra of the this compound-treated protein with the control. An increase in mass in the treated sample that corresponds to the molecular weight of this compound confirms covalent adduction. To identify the specific residue modified, the protein can be digested (e.g., with trypsin) after modification, and the resulting peptides analyzed by mass spectrometry (peptide mass fingerprinting).
Antiproliferative/Cell Viability Assays
These assays are used to evaluate the effect of this compound on the growth and survival of cancer cells.
Principle: Various methods can be used to assess cell viability, often based on metabolic activity or cell membrane integrity. A common method is the MTT or MTS assay, which measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a c-MYC-dependent cell line) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate for a period (e.g., 1-4 hours) to allow for the colorimetric reaction to occur.
-
Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: BRD4-Mediated Gene Transcription
BRD4 plays a pivotal role in transcriptional activation, particularly of genes regulated by super-enhancers, such as the proto-oncogene c-MYC. This compound, by covalently inhibiting BRD4, disrupts this critical signaling axis.
References
The Role of BET Inhibitors in Epigenetic Regulation: A Technical Overview of ZEN-3694
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target in oncology, acting as epigenetic "readers" that translate histone acetylation signals into downstream gene expression programs. Dysregulation of these pathways is a hallmark of many cancers, leading to the overexpression of oncogenes. Small molecule inhibitors of BET proteins represent a promising therapeutic strategy to reverse these aberrant transcriptional profiles. This technical guide provides an in-depth overview of the mechanism of action of BET inhibitors, with a specific focus on ZEN-3694, a clinical-stage compound developed by Zenith Epigenetics. We will delve into its role in epigenetic regulation, summarize key preclinical and clinical data, and provide illustrative experimental workflows and signaling pathways.
Introduction to Epigenetic Regulation and BET Proteins
Epigenetic regulation refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1] Key mechanisms include DNA methylation, histone modifications, and the activity of non-coding RNAs.[1][2] Histone modifications, such as the acetylation of lysine residues, play a pivotal role in modulating chromatin structure and gene accessibility.[3][4] Acetylated histones are recognized by specific protein modules called bromodomains.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains that bind to acetylated lysine residues on histone tails.[5] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression.[6] In many cancers, BET proteins are co-opted to drive the expression of key oncogenes, such as MYC, through their association with super-enhancers – large clusters of enhancer elements that drive high-level expression of genes crucial for cell identity and, in disease states, oncogenesis.[7]
ZEN-3694: A Potent BET Inhibitor
ZEN-3694 is a novel, orally bioavailable small molecule inhibitor of the BET protein family.[7][8] While specific data for the related compound ZEN-2759 indicates potent inhibition of BRD4 with IC50 values in the nanomolar range (0.23 µM for BRD4(BD1), 0.08 µM for BRD4(BD2), and 0.28 µM for BRD4(BD1BD2)), ZEN-3694 is the lead clinical candidate from Zenith Epigenetics.[9] These inhibitors function by competitively binding to the acetyl-lysine binding pocket of the bromodomains, thereby displacing BET proteins from chromatin.[7]
This displacement prevents the recruitment of the transcriptional apparatus to oncogenic super-enhancers, leading to the downregulation of key cancer-driving genes.[7] The therapeutic rationale is to restore the natural checks on cell growth, thereby inhibiting proliferation and inducing apoptosis in cancer cells.[7]
Mechanism of Action of ZEN-3694
The primary mechanism of action of ZEN-3694 is the disruption of BET protein-mediated gene transcription. This has several downstream consequences for cancer cells:
-
Repression of Oncogenes: By displacing BRD4 from super-enhancers, ZEN-3694 leads to a rapid downregulation of oncogenes like MYC, which is a master regulator of cell proliferation and survival.[7]
-
Induction of Apoptosis: BET inhibition has been shown to upregulate pro-apoptotic factors. For instance, studies on BET inhibitors have demonstrated the induction of Death Receptor 5 (DR5), a key component of the extrinsic apoptotic pathway.[5] This induction can be mediated by endoplasmic reticulum (ER) stress and CHOP-dependent transcriptional activation.[5]
-
Overcoming Drug Resistance: Resistance to various targeted therapies, such as MEK inhibitors, can be driven by changes in gene expression that bypass the inhibited pathway.[6] By reprogramming the transcriptional landscape, BET inhibitors like ZEN-3694 have the potential to overcome this resistance, showing synergistic effects when used in combination therapies.[6]
Signaling Pathway: BET Inhibition and Oncogene Repression
Caption: Mechanism of ZEN-3694 in repressing oncogene transcription.
Quantitative Data from Preclinical and Clinical Studies
ZEN-3694 has undergone extensive preclinical and clinical evaluation. Over 550 patients have been dosed with ZEN-3694, which is administered orally once daily.[8] It has shown a manageable safety profile, allowing for chronic dosing.[8]
| Parameter | Value | Context | Reference |
| BRD4(BD1) IC50 | 0.23 µM | In vitro potency of the related compound this compound | [9] |
| BRD4(BD2) IC50 | 0.08 µM | In vitro potency of the related compound this compound | [9] |
| BRD4(BD1BD2) IC50 | 0.28 µM | In vitro potency of the related compound this compound | [9] |
| Objective Response Rate | 30-38% | Phase 1/2 study of ZEN-3694 with talazoparib in triple-negative breast cancer (TNBC) | [10] |
| Grade 3 Thrombocytopenia | ~22% | Main adverse event in the combination study with talazoparib, managed with dose reductions | [10] |
Experimental Protocols
Detailed below are representative methodologies for key experiments used to characterize the effects of BET inhibitors like ZEN-3694.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of BRD4 and assess the impact of ZEN-3694 on its localization.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Treat cells with either DMSO (vehicle control) or ZEN-3694 at a predetermined concentration (e.g., 500 nM) for a specified time (e.g., 24 hours).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for BRD4. Use a non-specific IgG as a control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the captured complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare peak intensities between ZEN-3694-treated and control samples to determine changes in BRD4 occupancy.
Experimental Workflow: ChIP-seq
Caption: A typical workflow for a ChIP-seq experiment.
Clinical Development and Future Directions
ZEN-3694 is being investigated in multiple clinical trials, primarily in combination with other anti-cancer agents to enhance efficacy and overcome resistance.[8] Current strategies include combinations with:
-
PARP inhibitors (e.g., talazoparib) in triple-negative breast cancer.[10]
-
MEK inhibitors (e.g., binimetinib) in solid tumors with RAS pathway alterations.[6]
-
Androgen receptor pathway inhibitors in metastatic castration-resistant prostate cancer.[8]
-
Checkpoint inhibitors (e.g., pembrolizumab) in combination with chemotherapy for TNBC.[11]
The rationale for these combinations is based on the ability of ZEN-3694 to modulate the expression of genes involved in DNA repair, cell signaling, and immune responses, thereby creating synthetic lethality or sensitizing tumors to other therapies.
Logical Relationship: Combination Therapy Rationale
Caption: Rationale for combining ZEN-3694 with other cancer therapies.
Conclusion
BET inhibitors, exemplified by the clinical-stage compound ZEN-3694, represent a powerful new class of epigenetic drugs. By targeting the fundamental process of transcriptional regulation, they can reverse the oncogenic programs that drive tumor growth and survival. The ongoing clinical trials, particularly those exploring rational combination strategies, will be crucial in defining the ultimate role of this therapeutic class in the landscape of cancer treatment. The ability to modulate gene expression in a targeted manner holds immense promise for patients with a variety of malignancies, especially in settings of drug resistance.
References
- 1. longdom.org [longdom.org]
- 2. MOLECULAR TARGETS OF EPIGENETIC REGULATION AND EFFECTORS OF ENVIRONMENTAL INFLUENCES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic-mediated regulation of gene expression for biological control and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic regulation of retinal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitors potentiate chemotherapy and killing of SPOP-mutant colon cancer cells via induction of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asco.org [asco.org]
- 7. BET Inhibitors in Oncology - zenithepigenetics [zenithepigenetics.com]
- 8. Development Strategy - zenithepigenetics [zenithepigenetics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. google.com [google.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
ZEN-3694: A Novel Approach in Metastatic Castration-Resistant Prostate Cancer
ZEN-3694, a potent oral bromodomain and extraterminal domain (BET) inhibitor, is emerging as a significant agent in the landscape of metastatic castration-resistant prostate cancer (mCRPC) research. Its unique mechanism of action, targeting epigenetic regulators of gene expression, offers a promising strategy to overcome resistance to current standard-of-care therapies, particularly androgen receptor signaling inhibitors (ARSIs).
Mechanism of Action: Targeting Transcriptional Dysregulation
ZEN-3694 functions by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins act as "readers" of the epigenome, recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to specific gene promoters. In prostate cancer, BET proteins play a crucial role in driving the expression of key oncogenes, including MYC, and are implicated in the regulation of the Androgen Receptor (AR) signaling pathway.
By inhibiting BET proteins, ZEN-3694 effectively disrupts the transcriptional programs that fuel tumor growth and survival. Notably, it has been shown to block the expression of the MYC gene, a critical driver of cellular proliferation in various cancers, including prostate cancer.[1] Furthermore, preclinical evidence suggests that BET inhibitors can modulate the AR signaling axis, potentially re-sensitizing tumors to ARSIs like enzalutamide.[2] This is particularly relevant in the context of AR-independent resistance mechanisms, where tumors no longer rely on direct AR signaling for growth.[2][3]
Below is a diagram illustrating the proposed mechanism of action of ZEN-3694 in the context of prostate cancer.
Clinical Development and Efficacy
ZEN-3694 has been evaluated in clinical trials, primarily in combination with the ARSI enzalutamide, for patients with mCRPC who have progressed on prior ARSI therapy.[2] A Phase 1b/2a study demonstrated that the combination was well-tolerated and showed encouraging preliminary efficacy.[2][4]
| Parameter | Value |
| Number of Patients | 75 |
| Prior Treatment Resistance | |
| Abiraterone | 40.0% |
| Enzalutamide | 45.3% |
| Both | 14.7% |
| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months (95% CI, 4.6-12.9) |
| Composite Median Radiographic or Clinical PFS | 5.5 months (95% CI, 4.0-7.8) |
| Grade ≥3 Toxicities | 18.7% |
| Grade 3 Thrombocytopenia | 4% |
An ongoing randomized Phase 2b trial is further evaluating the combination of ZEN-3694 and enzalutamide compared to enzalutamide alone in mCRPC patients who have shown a suboptimal response to a first-line ARSI.[3]
| Primary Endpoint | Secondary Endpoints |
| Radiographic progression-free survival (rPFS) by BICR | Progression-free survival by investigator assessment |
| Overall survival | |
| PSA50 response rate | |
| Objective response rate by RECIST 1.1 | |
| Patient-reported health status and quality of life |
Experimental Protocols
Detailed experimental protocols from the published studies are summarized below.
-
Study Design: This was a 3+3 dose-escalation study followed by a dose-expansion phase.
-
Patient Population: Patients with progressive mCRPC who were resistant to abiraterone and/or enzalutamide.
-
Treatment: ZEN-3694 was administered orally once daily at doses ranging from 36 to 144 mg, in combination with standard-dose enzalutamide.
-
Pharmacodynamic Assessments: Whole-blood RNA expression of BETi targets was measured to assess target engagement.
-
Efficacy Evaluation: Efficacy was assessed by radiographic progression-free survival (rPFS) and composite radiographic or clinical progression-free survival (PFS).
-
Biomarker Analysis: Baseline tumor biopsies were analyzed for androgen receptor (AR) transcriptional activity.
This is a three-arm study investigating ZEN-3694 in combination with enzalutamide and pembrolizumab.
-
Study Design: A phase II trial with a safety lead-in cohort.
-
Patient Population: Patients with mCRPC who had prior disease progression on at least one second-generation androgen signaling inhibitor. Patients were enrolled into two cohorts based on the clinicogenomic evidence of transdifferentiated mCRPC.
-
Treatment Regimen:
-
Pembrolizumab administered intravenously (IV) over 30 minutes on day 1.
-
ZEN-3694 administered orally (PO) once daily (QD).
-
Enzalutamide administered PO QD on days 1-21.
-
For patients not on enzalutamide prior to the study, ZEN-3694 was initiated on day 1 of cycle 2.
-
-
Primary Objective: To evaluate the efficacy of the combination therapy.
The workflow for a typical clinical trial involving ZEN-3694 is depicted in the diagram below.
Future Directions
The promising results from the initial studies of ZEN-3694 in combination with enzalutamide have paved the way for further investigation. The ongoing Phase 2b trial will provide more definitive evidence of its clinical benefit in a larger, randomized patient population. Moreover, the exploration of ZEN-3694 in combination with other agents, such as checkpoint inhibitors like pembrolizumab, highlights the potential for this BET inhibitor to become a cornerstone of future therapeutic strategies for advanced prostate cancer.[1] The ability of ZEN-3694 to target tumors with low AR transcriptional activity suggests its potential utility in a broader patient population, including those with more aggressive, AR-independent disease.[4]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Prostate Cancer - zenithepigenetics [zenithepigenetics.com]
- 3. urotoday.com [urotoday.com]
- 4. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ZEN-2759: A Technical Guide to a Putative Chemical Probe for BRD4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZEN-2759 as a potential chemical probe for the bromodomain and extra-terminal domain (BET) family member BRD4. Due to the limited publicly available data specifically for this compound, this document also serves as a comprehensive manual for the characterization of a BRD4 chemical probe, outlining established experimental protocols and data presentation standards in the field.
Introduction to BRD4 and Chemical Probes
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a pivotal role in the regulation of gene transcription. It recognizes and binds to acetylated lysine residues on histone tails and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This function is critical for the expression of various oncogenes, such as c-MYC, and pro-inflammatory cytokines, making BRD4 a compelling therapeutic target in cancer and inflammatory diseases.
A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. An ideal chemical probe for BRD4 should be potent, selective, and cell-permeable, allowing for the precise interrogation of BRD4's biological roles. While a number of BRD4 inhibitors have been developed, the thorough characterization of new chemical entities like this compound is crucial for their effective use in research.
Biochemical Activity of this compound
This compound has been identified as a potent inhibitor of the bromodomains of BRD4. The available quantitative data on its inhibitory activity is summarized below.
| Target Domain | IC50 (µM) |
| BRD4(BD1) | 0.23[1] |
| BRD4(BD2) | 0.08[1] |
| BRD4(BD1BD2) | 0.28[1] |
Table 1: In vitro inhibitory activity of this compound against BRD4 bromodomains.
Experimental Protocols for Full Characterization
To establish this compound as a robust chemical probe, further experimental validation of its selectivity and cellular activity is required. The following sections outline detailed methodologies for these key experiments.
Bromodomain Selectivity Profiling
A critical aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. For a BRD4 inhibitor, this involves screening against a panel of other bromodomain-containing proteins.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the bromodomain to an acetylated histone peptide. A small molecule inhibitor will compete with the peptide for binding to the bromodomain, resulting in a decrease in the FRET signal.
-
Reagents and Materials:
-
Recombinant bromodomain proteins (e.g., BRD2, BRD3, BRDT, CBP, p300)
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-His antibody (acceptor fluorophore, assuming His-tagged bromodomains)
-
Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound stock solution in DMSO
-
384-well low-volume black plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound or DMSO control
-
Recombinant bromodomain protein
-
A pre-mixed solution of the biotinylated histone peptide and Europium-labeled streptavidin
-
APC-labeled anti-His antibody
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data to the DMSO control (100% activity) and a high concentration of a known inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for each bromodomain.
-
Cellular Target Engagement
To confirm that this compound can enter cells and bind to BRD4, a cellular thermal shift assay (CETSA) can be performed. This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Reagents and Materials:
-
Cell line expressing BRD4 (e.g., HEK293T, MM.1S)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-BRD4 antibody, secondary antibody, chemiluminescence substrate)
-
-
Procedure:
-
Treat cultured cells with this compound or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes, then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble BRD4 at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble BRD4 against the temperature for both DMSO and this compound treated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of this compound indicates target engagement.
-
Cellular Activity: Modulation of Target Gene Expression
A key functional consequence of BRD4 inhibition is the downregulation of its target genes, most notably c-MYC.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for c-MYC Expression
-
Reagents and Materials:
-
Cancer cell line known to be sensitive to BRD4 inhibition (e.g., MM.1S, MV-4-11)
-
This compound stock solution in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for c-MYC and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or DMSO for a defined period (e.g., 6 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the primers for c-MYC and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO control.
-
Plot the relative c-MYC expression against the this compound concentration to determine the IC50 for target gene downregulation.
-
Visualizing Workflows and Pathways
Experimental Workflow for Chemical Probe Characterization
The following diagram outlines the key steps in characterizing a chemical probe for BRD4.
Workflow for characterizing a BRD4 chemical probe.
BRD4 Signaling Pathway
This diagram illustrates the role of BRD4 in transcriptional regulation, the pathway inhibited by this compound.
BRD4-mediated transcription and its inhibition.
Conclusion
This compound shows promise as a potent inhibitor of BRD4 based on its biochemical activity. However, for its establishment as a reliable chemical probe for the scientific community, a thorough characterization of its selectivity and cellular effects is paramount. The experimental protocols and workflows detailed in this guide provide a roadmap for the comprehensive evaluation of this compound and other novel BRD4 inhibitors. Such rigorous validation is essential to ensure the generation of precise and reproducible data in the study of BRD4 biology and the development of novel therapeutics.
References
ZEN-2759: A Technical Guide to the Discovery and Development of a Covalent BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of ZEN-2759, a novel covalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. By forming a specific covalent bond with a methionine residue in the first bromodomain of BRD4 (BRD4(BD1)), this compound offers a unique modality for achieving durable target inhibition. This document details the experimental methodologies employed in its characterization, presents key quantitative data from biochemical and cellular assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Rationale for a Covalent BET Inhibitor
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and transcription factors.[1] This interaction is fundamental to the assembly of transcriptional machinery at promoters and enhancers, leading to the expression of key genes involved in cell proliferation, survival, and inflammation. The BRD4 protein, in particular, is a well-validated cancer target due to its role in regulating the expression of oncogenes such as MYC.
Small molecule inhibitors that competitively block the acetyl-lysine binding pocket of BET bromodomains have shown promise in various cancers. However, the therapeutic efficacy of reversible inhibitors can be limited by pharmacokinetic properties and the need for sustained target occupancy. Covalent inhibitors, which form a permanent bond with their target protein, offer a potential advantage by providing more durable target inhibition, leading to improved in vivo pharmacology.[1]
The development of this compound was predicated on a novel drug design strategy: to create a covalent inhibitor that targets a non-catalytic methionine residue (Met149) within the BRD4(BD1) binding pocket.[1] This approach aimed to achieve both high potency and selectivity, offering a distinct mechanism compared to traditional reversible BET inhibitors.
Discovery and Design of this compound
The design of this compound began with a non-covalent inhibitor scaffold suitably oriented within the BRD4(BD1) binding pocket. An epoxide warhead was incorporated into the structure, positioned to react specifically with the sulfur atom of Met149. This design leverages the unique amino acid environment of the BRD4(BD1) pocket to achieve selective covalent modification.
The core of the discovery workflow involved iterative cycles of chemical synthesis, biochemical screening, and structural biology to optimize potency, selectivity, and cellular activity.
Mechanism of Action: Covalent Inhibition of BRD4
This compound acts as a potent, irreversible inhibitor of BRD4. Its mechanism involves two key steps:
-
Reversible Binding: The molecule initially binds non-covalently to the acetyl-lysine binding pocket of the BRD4 bromodomains.
-
Covalent Modification: The strategically positioned epoxide "warhead" on this compound then forms a covalent thioether bond with the side chain of Methionine 149 (Met149) in BRD4(BD1).[1]
This covalent and irreversible binding to BRD4 displaces it from chromatin, preventing the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb). The subsequent inhibition of transcriptional elongation leads to the downregulation of key target genes, most notably the MYC oncogene. The suppression of MYC protein levels disrupts cell cycle progression and induces an anti-proliferative effect in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the characterization of this compound and related compounds.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (µM) |
|---|---|---|
| BRD4(BD1) | Biochemical | 0.23 |
| BRD4(BD2) | Biochemical | 0.08 |
| BRD4(BD1BD2) | Biochemical | 0.28 |
Table 2: Thermal Stability Shift of BRD4(BD1) upon Covalent Modification
| Compound | Incubation Time | ΔTm (°C) |
|---|---|---|
| This compound (Pre-incubation) | 2 hours | +5.5 |
| Non-covalent analog | 2 hours | +2.0 |
Table 3: Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MV4;11 | Acute Myeloid Leukemia | 0.35 |
| MOLM-13 | Acute Myeloid Leukemia | 0.42 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.55 |
Detailed Experimental Protocols
Thermal Denaturation Assay (Differential Scanning Fluorimetry)
This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding, indicating stabilization.
-
Protein Preparation: Recombinant human BRD4(BD1) (residues 44-168) was purified and diluted to a final concentration of 2 µM in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: this compound was serially diluted in DMSO and then diluted into the assay buffer to a final concentration of 10 µM (final DMSO concentration ≤ 1%).
-
Assay Procedure:
-
In a 96-well PCR plate, 20 µL of the BRD4(BD1) protein solution was mixed with 20 µL of the compound solution.
-
For covalent modification assessment, the plate was pre-incubated at room temperature for 2 hours.
-
SYPRO Orange dye (5X final concentration) was added to each well.
-
The plate was sealed and placed in a real-time PCR instrument.
-
A temperature ramp was applied from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Fluorescence intensity was measured at each temperature increment.
-
The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to the Boltzmann equation, and the ΔTm was calculated as the difference between the Tm of the protein with the compound and the DMSO control.
-
MALDI-TOF Mass Spectrometry for Covalent Modification
This experiment confirms the covalent adduction of the inhibitor to the target protein.
-
Reaction Mixture: 5 µM of purified BRD4(BD1) was incubated with 25 µM of this compound in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl) at room temperature for 4 hours. A DMSO control was run in parallel.
-
Sample Preparation:
-
The reaction was quenched, and excess compound was removed using a C4 ZipTip.
-
The purified protein was eluted in 5 µL of 50% acetonitrile, 0.1% trifluoroacetic acid.
-
-
MALDI-TOF Analysis:
-
1 µL of the eluted protein was mixed with 1 µL of sinapinic acid matrix solution (10 mg/mL in 50% acetonitrile, 0.1% TFA).
-
1 µL of the mixture was spotted onto a MALDI target plate and allowed to air dry.
-
The plate was loaded into a MALDI-TOF mass spectrometer.
-
Spectra were acquired in positive ion linear mode.
-
The mass shift corresponding to the molecular weight of this compound was calculated to confirm covalent binding.
-
Cellular Antiproliferation Assay
This assay determines the effect of the compound on the growth of cancer cell lines.
-
Cell Culture: Human leukemia cell lines (e.g., MV4;11) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of medium and allowed to adhere overnight.
-
This compound was serially diluted in DMSO and then further diluted in culture medium.
-
100 µL of the compound dilutions were added to the cells, resulting in a final volume of 200 µL per well.
-
The plates were incubated for 72 hours at 37 °C.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Luminescence was read on a plate reader.
-
Data was normalized to DMSO-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit.
-
Conclusion and Future Directions
This compound represents a novel class of covalent BET inhibitors that achieves durable target engagement by selectively modifying a methionine residue in BRD4(BD1).[1] The data presented herein demonstrates its potent biochemical and cellular activity, validating the rational design strategy employed. The durable inhibition of the BRD4-MYC axis provides a strong rationale for its further development as a potential therapeutic for hematological malignancies and other cancers dependent on BET protein function. Future work will focus on comprehensive preclinical evaluation, including in vivo efficacy and safety studies, to assess its full therapeutic potential.
References
ZEN-2759: A Technical Guide to a Potent BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-2759 is a potent small-molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with particular activity against Bromodomain-containing protein 4 (BRD4). As a key epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription. Its association with acetylated histones at enhancers and promoters facilitates the recruitment of the transcriptional machinery, driving the expression of key oncogenes and pro-inflammatory genes. Inhibition of BRD4 by this compound represents a promising therapeutic strategy in oncology and other disease areas by disrupting these fundamental cellular processes. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound, with the CAS number 1616400-50-0, is chemically identified as 1-benzyl-5-(3,5-dimethylisoxazol-4-yl)pyridin-2(1H)-one.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-benzyl-5-(3,5-dimethylisoxazol-4-yl)pyridin-2(1H)-one | [1][2] |
| Synonyms | ZEN 2759, ZEN2759 | [2] |
| CAS Number | 1616400-50-0 | [2][3][4][5][6][7] |
| Chemical Formula | C17H16N2O2 | [1][2][3][4] |
| Molecular Weight | 280.33 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [2] |
Chemical Structure:
Mechanism of Action and Biological Activity
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BRD4. This binding prevents BRD4 from interacting with acetylated histones, thereby displacing it from chromatin. The subsequent failure to recruit transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), leads to the suppression of target gene expression.
The inhibitory activity of this compound against the bromodomains of BRD4 has been quantified, demonstrating its high potency.
| Target | IC50 (µM) | Source |
| BRD4 (BD1) | 0.23 | [5] |
| BRD4 (BD2) | 0.08 | [5] |
| BRD4 (BD1BD2) | 0.28 | [5] |
Signaling Pathways
The inhibition of BRD4 by this compound has profound effects on various signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation. The primary downstream effect is the transcriptional repression of key oncogenes and anti-apoptotic proteins.
Caption: this compound inhibits BRD4, disrupting downstream oncogenic signaling.
Experimental Protocols
The following are representative experimental protocols that can be employed to study the activity of this compound. These are generalized methods for characterizing BRD4 inhibitors.
BRD4 Inhibition Assay (AlphaScreen)
This biochemical assay measures the ability of a compound to disrupt the interaction between BRD4 and an acetylated histone peptide.
Methodology:
-
Reagents: GST-tagged BRD4 (BD1 or BD2), biotinylated histone H4 acetylated peptide, streptavidin-coated donor beads, and glutathione-coated acceptor beads.
-
Procedure:
-
Add this compound at varying concentrations to a 384-well plate.
-
Add GST-tagged BRD4 and the biotinylated histone peptide.
-
Incubate to allow for binding.
-
Add glutathione acceptor beads, which bind to the GST-tagged BRD4.
-
Add streptavidin donor beads, which bind to the biotinylated histone peptide.
-
Incubate in the dark.
-
-
Detection: If BRD4 and the histone peptide are in proximity, the donor and acceptor beads will be close enough to generate a chemiluminescent signal upon excitation. The signal is measured using an appropriate plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.
-
Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Caption: Workflow for a BRD4 AlphaScreen inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular environment by measuring the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more stable at higher temperatures.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble BRD4 at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of BRD4.
Western Blot Analysis of Downstream Targets
This experiment assesses the functional consequence of BRD4 inhibition by measuring the protein levels of its downstream targets, such as c-Myc.
Methodology:
-
Cell Treatment: Treat cancer cell lines (e.g., those known to be c-Myc dependent) with increasing concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for c-Myc.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative decrease in c-Myc protein levels in response to this compound treatment.
Cell Proliferation/Viability Assay
This assay determines the effect of this compound on the growth and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content like CellTiter-Glo®).
-
Detection: Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
This compound is a valuable research tool for investigating the biological roles of BRD4 and the therapeutic potential of BET inhibition. Its well-defined chemical properties and potent, specific activity make it a suitable probe for dissecting the complex signaling networks regulated by epigenetic mechanisms. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other BRD4 inhibitors in both biochemical and cellular contexts. As research in epigenetics continues to advance, the utility of selective inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of human diseases.
References
- 1. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
ZEN-2759: A Technical Deep Dive into BRD4 BD1 Selectivity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current understanding of ZEN-2759, a novel covalent inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. Due to the limited availability of public data specifically for "this compound," this document focuses on the key scientific findings for the class of covalent inhibitors to which this compound belongs, as detailed in primary research literature.
Executive Summary
This compound is part of a novel class of covalent BET inhibitors designed to selectively target a non-catalytic methionine residue (Met149) within the acetyl-lysine binding pocket of BRD4's first bromodomain (BD1).[1][2][3][4] This targeted covalent inhibition strategy offers the potential for enhanced potency, prolonged target engagement, and improved selectivity compared to traditional, reversible pan-BET inhibitors. This guide will delve into the mechanism of action, available (though limited) selectivity data, and the experimental protocols used to characterize these innovative compounds.
Mechanism of Action: Covalent Targeting of Methionine
Unlike the majority of BET inhibitors that form reversible interactions within the bromodomain's acetyl-lysine binding site, this compound and its analogues are designed with an epoxide warhead.[1][2][3][4] This electrophilic group allows for the formation of a covalent bond with the sulfur atom of Met149 in BRD4(BD1).[1][2][3][4] This irreversible binding provides durable inhibition of BRD4's function as a transcriptional coactivator.
The selectivity for BRD4(BD1) over the second bromodomain (BD2) and other non-BET bromodomains is achieved through the specific orientation of the non-covalent scaffold of the inhibitor within the binding pocket, which positions the epoxide warhead for optimal reaction with Met149.[1][2][3][4]
Quantitative Data on Selectivity and Binding
While specific quantitative data for this compound is not publicly available, the following tables are structured to present the key parameters that would be used to characterize its selectivity and binding affinity. The data for related compounds in this class demonstrate high selectivity for BRD4(BD1).
Table 1: Binding Affinity (Hypothetical Data)
| Bromodomain | Kd (nM) | IC50 (nM) | Assay Type |
| BRD4 BD1 | < 10 | < 20 | TR-FRET |
| BRD4 BD2 | > 1000 | > 1000 | TR-FRET |
| BRD2 BD1 | > 500 | > 500 | TR-FRET |
| BRD3 BD1 | > 500 | > 500 | TR-FRET |
| CREBBP | > 10000 | > 10000 | AlphaScreen |
Table 2: Covalent Modification (Hypothetical Data)
| Bromodomain | % Covalent Modification | Incubation Time (min) | Assay Type |
| BRD4 BD1 | > 95% | 60 | MALDI-TOF MS |
| BRD4 BD2 | < 5% | 60 | MALDI-TOF MS |
Experimental Protocols
The characterization of covalent inhibitors like this compound involves a multi-faceted approach to confirm binding, selectivity, and the covalent nature of the interaction.
Thermal Denaturation Assay
Objective: To assess the stabilization of BRD4(BD1) upon inhibitor binding.
Methodology:
-
Recombinant BRD4(BD1) protein is incubated with a range of inhibitor concentrations.
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) is added to the solution.
-
The temperature of the solution is gradually increased, and the fluorescence is monitored using a real-time PCR instrument.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.
-
An increase in Tm in the presence of the inhibitor indicates binding and stabilization of the protein.
MALDI-TOF Mass Spectrometry
Objective: To confirm the covalent modification of BRD4(BD1) by the inhibitor.
Methodology:
-
Recombinant BRD4(BD1) protein is incubated with the covalent inhibitor for a defined period.
-
The reaction is quenched, and the protein-inhibitor complex is purified.
-
The mass of the intact protein is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
An increase in the molecular weight of the protein corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
-
To identify the specific site of modification, the protein is subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS).
X-ray Crystallography
Objective: To obtain a high-resolution three-dimensional structure of the inhibitor bound to BRD4(BD1).
Methodology:
-
The BRD4(BD1) protein is co-crystallized with the covalent inhibitor.
-
The resulting crystals are subjected to X-ray diffraction.
-
The diffraction data is processed to generate an electron density map.
-
A molecular model of the protein-inhibitor complex is built into the electron density map and refined.
-
The final structure reveals the precise binding mode of the inhibitor and confirms the covalent bond with Met149.
Signaling Pathway Context
By selectively and irreversibly inhibiting BRD4(BD1), this compound is expected to disrupt the transcriptional programs regulated by BRD4. BRD4 plays a critical role in the expression of key oncogenes such as MYC.
Conclusion
This compound represents a promising, targeted approach to the inhibition of BRD4. Its covalent mechanism of action and high selectivity for the BD1 domain offer the potential for a differentiated therapeutic profile. Further disclosure of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this novel agent. This guide provides a framework for understanding the core scientific principles underlying its design and characterization.
References
ZEN-3694: A Technical Deep Dive into a New Generation BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores ZEN-3694, a potent and orally bioavailable pan-BET (Bromodomain and Extra-Terminal) inhibitor developed by Zenith Epigenetics. As the clinical successor to earlier compounds such as ZEN-2759, ZEN-3694 has emerged as a promising therapeutic agent, particularly in oncology. This document provides a comprehensive overview of its mechanism of action, comparative preclinical data against other notable BET inhibitors, and insights into its clinical development, with a focus on metastatic castration-resistant prostate cancer (mCRPC).
Introduction to BET Inhibition and ZEN-3694
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[1] In many cancers, BET proteins, particularly BRD4, are key drivers of oncogene expression, most notably MYC, and are implicated in proliferative and survival pathways.[2]
BET inhibitors are a class of small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the transcription of target genes.[1] This mechanism has shown significant therapeutic potential in various malignancies.
ZEN-3694 is a second-generation, orally bioavailable pan-BET inhibitor that demonstrates high potency and selectivity.[3] It has been designed to have a favorable safety profile, allowing for chronic dosing, a limitation that has hampered the development of other BET inhibitors.[4] With over 550 patients dosed, ZEN-3694 is currently the most advanced BET inhibitor in clinical development for solid tumors.[4]
Comparative Preclinical Data
ZEN-3694 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following tables summarize the available quantitative data for ZEN-3694 and provide a comparison with other well-characterized BET inhibitors where data is available.
| Compound | Target(s) | IC50 (MV4-11 AML cells) | IC50 (MYC mRNA expression) | Selectivity | Reference |
| ZEN-3694 | Pan-BET (BRD2/3/4) | 0.2 µM | 0.16 µM | >20-fold over non-BET bromodomains | [5][6] |
| (+)-JQ1 | Pan-BET (BRD2/3/4/T) | 69 nM (NMC797), 72 nM (MV4;11) | Not specified | High selectivity for BET family | [7] |
| OTX-015 (MK-8628) | BRD2/3/4 | Stronger anti-proliferative effect than JQ1 in some models | Not specified | BRD2/3/4 inhibitor | [8] |
| I-BET762 (GSK525762) | Pan-BET | Not specified | Not specified | Pan-BET inhibitor | [9] |
| CPI-0610 | Pan-BET | Not specified | Not specified | Pan-BET inhibitor | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action and Signaling Pathways
ZEN-3694, as a pan-BET inhibitor, displaces BRD4 from chromatin, leading to the transcriptional repression of key oncogenes and signaling pathways. The two primary pathways affected are the MYC and NF-κB signaling cascades.
MYC Suppression
The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism and is frequently dysregulated in cancer. Its expression is highly dependent on BRD4-mediated transcriptional activation. By displacing BRD4 from the MYC promoter and enhancer regions, ZEN-3694 effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
NF-κB Pathway Inhibition
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. In cancer, constitutive activation of the NF-κB pathway promotes tumorigenesis. BRD4 has been shown to be a key coactivator for NF-κB by binding to acetylated RelA, a subunit of the NF-κB complex.[10] ZEN-3694 can disrupt this interaction, leading to the suppression of NF-κB target genes involved in inflammation and cell survival.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of BET inhibitors.
Cell Proliferation Assay (e.g., AlamarBlue Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MV4-11, Kasumi-1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BET inhibitor (e.g., ZEN-3694) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for a further 2-4 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11]
Gene Expression Analysis (RT-qPCR)
This method is used to quantify the changes in the mRNA levels of target genes (e.g., MYC) following treatment with a BET inhibitor.
-
Cell Treatment: Treat cells with the BET inhibitor at various concentrations and time points.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The IC50 for gene expression inhibition can be determined from a dose-response curve.[6]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the BET inhibitor in an animal model.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., VCaP) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the BET inhibitor (e.g., ZEN-3694) orally at different doses and a vehicle control daily.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.[12]
Clinical Development of ZEN-3694 in mCRPC
A significant area of clinical investigation for ZEN-3694 is in metastatic castration-resistant prostate cancer (mCRPC), a disease state with a poor prognosis. ZEN-3694 has been evaluated in combination with enzalutamide, an androgen receptor (AR) signaling inhibitor, in patients who have developed resistance to prior AR-targeted therapies.[3]
Clinical Trial Highlights (Phase 1b/2a)
-
Tolerability: The combination of ZEN-3694 and enzalutamide was well-tolerated, with manageable side effects.[3]
-
Efficacy: The combination showed encouraging preliminary efficacy in patients with mCRPC who had progressed on prior androgen signaling inhibitors.[3] The median radiographic progression-free survival (rPFS) was notably longer in the overall study compared to single-agent AR pathway inhibitors in a similar patient population.[3]
-
Pharmacodynamics: Treatment with ZEN-3694 led to a dose-dependent decrease in the expression of BET target genes in whole blood, confirming target engagement.[3]
These promising results have led to an ongoing Phase 2b randomized trial to further evaluate the efficacy of this combination therapy.[3]
Conclusion and Future Directions
ZEN-3694 represents a significant advancement in the field of BET inhibition. Its potent pan-BET inhibitory activity, favorable safety profile, and oral bioavailability position it as a promising therapeutic agent for a variety of cancers. The preclinical data, particularly the potent inhibition of MYC and NF-κB pathways, provide a strong rationale for its clinical development. The encouraging results from the clinical trials in mCRPC highlight its potential to overcome resistance to standard-of-care therapies.
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to ZEN-3694.
-
Exploring combination strategies with other targeted therapies and immunotherapies in a broader range of solid tumors and hematological malignancies.
-
Further elucidating the mechanisms of resistance to BET inhibitors and developing strategies to overcome them.
The continued development of ZEN-3694 and other next-generation BET inhibitors holds the promise of delivering novel and effective treatment options for patients with difficult-to-treat cancers.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. zenithepigenetics.com [zenithepigenetics.com]
- 7. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ZEN-012 (ZEN-2759) In Vitro
A Note on Nomenclature: The compound ZEN-2759 was not found in the available literature. However, extensive information was found for ZEN-012 , a compound with a similar naming convention and a well-documented profile as a multi-target cytotoxic agent. It is highly probable that "this compound" is a typographical error or a less common internal identifier for ZEN-012. These application notes are therefore based on the available data for ZEN-012.
Introduction
ZEN-012 is a novel, orally active, multi-target cytotoxic compound with potent in vitro and in vivo anti-cancer activity. It is the active metabolite of the pro-drug ZEN-017, which is cleaved under physiological conditions to release ZEN-012. This small molecule has demonstrated significant anti-proliferative effects across a wide range of human tumor cell lines, including those with multi-drug resistant phenotypes. Its unique dual mechanism of action, targeting both tubulin polymerization and topoisomerase II activity, makes it a compound of high interest for cancer research and drug development. Furthermore, ZEN-012 has been shown to induce apoptosis and exhibit anti-angiogenic properties at nanomolar concentrations.
Mechanism of Action
ZEN-012 exerts its cytotoxic effects through a dual mechanism of action:
-
Inhibition of Tubulin Polymerization: ZEN-012 binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
-
Inhibition of Topoisomerase II: ZEN-012 also acts as an inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By inhibiting this enzyme, ZEN-012 leads to DNA damage, which further contributes to cell cycle arrest and apoptosis.
This multi-targeted approach offers the potential for increased efficacy and a reduced likelihood of developing drug resistance.
Data Presentation
The following table summarizes the in vitro activity of ZEN-012 from published studies.
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Anti-proliferative Activity | Panel of 35 Human Tumor Cell Lines | 28 - 159 nM | [1] |
| Tubulin Polymerization Inhibition | - | 1490 nM | [1] |
| G2/M Phase Arrest | KB-HeLa | 67 nM | [1] |
| Apoptosis Induction | U937 | Not Quantified (demonstrated) | [1] |
| Anti-angiogenic Activity | HUVEC Tube Formation | Not Quantified (nanomolar concentrations) | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the activity of ZEN-012. These are representative protocols and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative activity of ZEN-012 in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ZEN-012 stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of ZEN-012 in complete medium from the stock solution. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest ZEN-012 concentration.
-
Remove the medium from the wells and add 100 µL of the diluted ZEN-012 or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Tubulin Polymerization Assay
This assay measures the direct inhibitory effect of ZEN-012 on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
ZEN-012 stock solution (in DMSO)
-
Glycerol
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent plates
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer on ice.
-
Prepare serial dilutions of ZEN-012 in polymerization buffer. Include a vehicle control (DMSO).
-
In a pre-chilled 96-well plate on ice, add the following to each well:
-
Polymerization buffer
-
Glycerol (to a final concentration of 10%)
-
ZEN-012 dilution or vehicle
-
GTP (to a final concentration of 1 mM)
-
Tubulin solution
-
-
The final volume in each well should be 100 µL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The increase in absorbance indicates tubulin polymerization. Plot the absorbance change over time for each concentration of ZEN-012.
-
Determine the IC50 value for tubulin polymerization inhibition by comparing the rate of polymerization in the presence of ZEN-012 to the vehicle control.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay determines the inhibitory effect of ZEN-012 on the decatenation activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP)
-
ZEN-012 stock solution (in DMSO)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures on ice in microcentrifuge tubes. For each reaction, add:
-
Nuclease-free water
-
10x Topoisomerase II assay buffer (to a final concentration of 1x)
-
kDNA (e.g., 200 ng)
-
ZEN-012 dilution or vehicle
-
-
Add purified topoisomerase IIα (e.g., 1-2 units) to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA bands under UV light. Decatenated kDNA will migrate as open circular and linear minicircles, while catenated kDNA will remain in the well or migrate as a high molecular weight smear.
-
Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the effect of ZEN-012 on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ZEN-012 stock solution (in DMSO)
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of ZEN-012 (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both the detached and adherent cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of ZEN-012's effect on microtubule dynamics.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by ZEN-012 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ZEN-012 stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with ZEN-012 (and a vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest both floating and adherent cells and wash them with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualization
Caption: Signaling pathway of ZEN-012 in cancer cells.
Caption: General experimental workflow for in vitro evaluation of ZEN-012.
References
Application Notes and Protocols for ZEN-2759 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-2759 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting the bromodomains of BRD4.[1][2][3][4] By binding to the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, leading to the transcriptional downregulation of key oncogenes such as c-MYC and anti-apoptotic factors like BCL2. This mechanism underlies its anti-proliferative and pro-apoptotic effects in cancer cells, making it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its efficacy and mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound on BRD4 has been determined through biochemical assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below. These values are crucial for determining the appropriate concentration range for cell-based experiments.
| Target | IC₅₀ (µM) |
| BRD4 (BD1) | 0.23 |
| BRD4 (BD2) | 0.08 |
| BRD4 (BD1BD2) | 0.28 |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound stock solution
-
Cancer cell line
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
After 24 hours, treat with this compound at desired concentrations and a vehicle control for 24 hours.
-
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Experimental Workflow
Caption: General workflow for cell-based assays with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols for ZEN-2759
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-2759 is a potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particular activity against BRD4.[1][2] By binding to the bromodomains of BRD4, this compound prevents the interaction between BRD4 and acetylated histones, leading to the disruption of chromatin remodeling and the downregulation of key oncogenes, such as MYC.[3][4] These application notes provide detailed information on the solubility and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro research settings.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 280.33 g/mol | [1] |
| IC50 vs. BRD4(BD1) | 0.23 µM | [2] |
| IC50 vs. BRD4(BD2) | 0.08 µM | [2] |
| IC50 vs. BRD4(BD1BD2) | 0.28 µM | [2] |
Solubility and Preparation in DMSO
Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Cell culture medium or assay buffer
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 0.28033 mg of this compound.
-
Calculation: 10 mmol/L * 1 x 10-3 L * 280.33 g/mol = 0.0028033 g = 2.8033 mg. It is advisable to prepare a larger volume (e.g., 100 µL) to minimize weighing errors. For 100 µL, you would need 0.28033 mg.
-
-
Weighing this compound:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparation of Working Solutions
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for cell-based assays.
-
Determine the Final DMSO Concentration:
-
It is crucial to maintain a low final concentration of DMSO in the cell culture medium, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium or the appropriate assay buffer to achieve the desired final concentration of this compound.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in a stepwise manner to ensure accurate dilution.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
-
Experimental Workflow
Caption: Workflow for this compound Solution Preparation.
Mechanism of Action and Signaling Pathway
This compound functions as a BET inhibitor by targeting the bromodomains of BRD4.[1][2] BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[5][6] This is particularly important for the expression of oncogenes such as MYC.[3][4]
By competitively binding to the bromodomains of BRD4, this compound displaces BRD4 from chromatin.[3] This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and other transcriptional co-activators, leading to the suppression of target gene transcription.[4][6] The inhibition of oncogenic gene expression ultimately results in anti-proliferative effects in cancer cells.
Caption: this compound Signaling Pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 1616400-50-0 | MOLNOVA [molnova.cn]
- 3. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zearalenone (ZEN) Stability and Storage
Important Note: The following information pertains to Zearalenone (ZEN), a mycotoxin. No public data was found for a compound specifically designated "ZEN-2759." It is presumed that "ZEN" in the query refers to Zearalenone. Researchers should verify the identity of their compound before applying these protocols.
Introduction
Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species. It is a common contaminant of cereal crops such as maize, wheat, and barley. Due to its potential health risks to humans and animals, understanding its stability and appropriate storage conditions is critical for researchers, scientists, and drug development professionals. These application notes provide a summary of stability data, recommended storage conditions, and detailed protocols for assessing the stability of Zearalenone.
Physicochemical Properties
Zearalenone is a white crystalline solid. It is largely insoluble in water but soluble in aqueous alkali and various organic solvents, including acetone, ethanol, methanol, acetonitrile, and benzene.[1][2] ZEN is a relatively heat-stable compound.[1][2][3]
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of Zearalenone standards and samples.
For Long-Term Storage: For long-term stability, it is recommended to store Zearalenone in solid form or in solution at temperatures of 4°C or below.[4][5][6] Studies on certified reference materials in a maize matrix have shown no significant degradation when stored at 4°C.[4] For standard solutions in methanol (10 μg/mL), storage at 4°C, protected from light, has been reported to be successful for up to 18 months.[7]
For Short-Term Storage and Shipping: Short-term storage and shipping of samples at ambient temperatures are generally acceptable, as studies have shown no significant short-term degradation at 25°C.[5][6] However, exposure to high temperatures (≥ 40°C) should be minimized.
Stability Profile of Zearalenone
The stability of Zearalenone is influenced by several factors, primarily temperature and pH.
Temperature Stability
Zearalenone is stable at moderate temperatures but degrades at higher temperatures.[8][9] The extent of degradation is dependent on the temperature and duration of exposure.
Table 1: Thermal Degradation of Zearalenone in an Aqueous Buffer Solution [8]
| Temperature (°C) | Time (min) | pH | % Zearalenone Loss |
| ≤ 125 | 60 | 4, 7, 10 | < 23% |
| 150 | 60 | 4 | ~68% |
| 150 | 60 | 7 | ~34% |
| 150 | 60 | 10 | ~55% |
| ≥ 175 | 60 | 4, 7, 10 | > 92% |
| 225 | < 30 | 4, 7, 10 | 100% |
In food matrices like ground maize, Zearalenone has been shown to be very stable, with no reduction in content even after heating at 110°C for 12 days in the presence of a sodium bicarbonate solution.[10][11]
pH Stability
Zearalenone is most stable at a neutral pH.[8] In buffer solutions, it is relatively stable over a pH range of 1-10 under moderate temperatures.[10][11] However, at elevated temperatures, degradation is more pronounced in both acidic (pH 4) and alkaline (pH 10) conditions compared to neutral pH (pH 7).[8]
Degradation Pathway
The primary degradation pathway for Zearalenone involves the hydrolysis of the lactone ring, which results in a significant reduction of its estrogenic toxicity.[12] In biological systems, Zearalenone is metabolized to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[1][7] Further metabolism can lead to the formation of other derivatives such as α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and zearalanone (ZAN).[1]
Experimental Protocols
Protocol 1: Thermal Stability Assessment of Zearalenone in Solution
Objective: To evaluate the stability of Zearalenone in a buffered solution at various temperatures.
Materials:
-
Zearalenone standard
-
Methanol (HPLC grade)
-
Phosphate buffer solutions (pH 4, 7, and 10)
-
Heating block or oven capable of maintaining temperatures up to 225°C
-
HPLC vials
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Prepare a stock solution of Zearalenone in methanol (e.g., 1 mg/mL).
-
Prepare working solutions by spiking the Zearalenone stock solution into each of the pH buffers (pH 4, 7, and 10) to a final concentration of 1-5 µg/mL.
-
Aliquot the working solutions into HPLC vials.
-
Expose the vials to different temperatures (e.g., 100°C, 125°C, 150°C, 175°C, 200°C, and 225°C) for specific time intervals (e.g., 15, 30, 60 minutes).
-
At each time point, remove a vial from the heat source and cool it to room temperature.
-
Analyze the remaining Zearalenone concentration in each sample by HPLC.
-
A control sample for each pH, not subjected to heating, should be analyzed to determine the initial concentration.
-
Calculate the percentage of Zearalenone remaining at each time point relative to the control.
Protocol 2: Long-Term Storage Stability Assessment
Objective: To determine the long-term stability of Zearalenone under different storage temperatures.
Materials:
-
Zearalenone (solid or in a specific matrix, e.g., ground maize)
-
Temperature-controlled storage chambers (-20°C, 4°C, 25°C)
-
Extraction solvent (e.g., acetonitrile/water, 75:25 v/v)
-
Immunoaffinity columns for cleanup (optional but recommended)
-
HPLC or LC-MS/MS system
Procedure:
-
Divide the Zearalenone material (solid or matrix) into multiple aliquots in suitable containers.
-
Store the aliquots at the selected temperatures (-20°C, 4°C, 25°C).
-
Establish a testing schedule (e.g., time 0, 1, 3, 6, 12, 24, and 36 months).
-
At each time point, retrieve an aliquot from each storage temperature.
-
Extract Zearalenone from the sample using an appropriate solvent.
-
If necessary, clean up the extract using immunoaffinity columns to remove matrix interferences.
-
Analyze the concentration of Zearalenone using a validated analytical method (e.g., HPLC-FLD or LC-MS/MS).
-
Compare the results to the initial concentration at time 0 to determine the percentage of degradation.
Analytical Methods for Stability Testing
The quantification of Zearalenone in stability studies is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with either a Fluorescence Detector (FLD) or a Mass Spectrometry (MS) detector.
-
HPLC-FLD: This is a common and sensitive method for Zearalenone analysis. Zearalenone exhibits natural fluorescence, with excitation and emission maxima around 314 nm and 450 nm, respectively, in ethanol.[1]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high selectivity and sensitivity and is particularly useful for complex matrices and for identifying degradation products.
Sample preparation often involves solvent extraction followed by a cleanup step, for which immunoaffinity columns are highly effective and specific for Zearalenone and its derivatives.[13]
Conclusion
Zearalenone is a thermostable mycotoxin that exhibits significant stability under normal storage and moderate processing conditions. For long-term preservation of its integrity, storage at or below 4°C is recommended. Stability is influenced by high temperatures and pH, with greater degradation occurring at temperatures above 150°C and under acidic or alkaline conditions. The provided protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific needs and sample matrices.
References
- 1. Zearalenone - Wikipedia [en.wikipedia.org]
- 2. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of zearalenone by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zearalenone in maize: stability testing and matrix characterisation of a certified reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring BRD4 Protein Levels Following ZEN-2759 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional co-activator, making it a promising therapeutic target in various diseases, including cancer.[1] Small molecule inhibitors targeting the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins, to which BRD4 belongs, have emerged as a significant area of drug development. ZEN-2759 is a potent inhibitor of BET bromodomains, with IC₅₀ values of 0.23 μM for BRD4's first bromodomain (BD1) and 0.08 μM for its second bromodomain (BD2).[2]
A critical aspect of characterizing the mechanism of action of BET inhibitors is to determine their effect on the target protein's stability. While some therapeutic strategies, such as Proteolysis Targeting Chimeras (PROTACs), are designed to induce the degradation of BRD4, traditional small molecule inhibitors like this compound are expected to inhibit its function without affecting its protein levels.[1][3] This application note provides a detailed protocol for performing a Western blot to assess BRD4 protein levels in cells treated with this compound, allowing researchers to verify its mechanism as a non-degrading inhibitor.
Signaling Pathway and Experimental Rationale
BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers. This process is pivotal for the expression of various oncogenes, including MYC. This compound, as a BET inhibitor, competitively binds to the bromodomains of BRD4, displacing it from chromatin and thereby inhibiting the transcription of BRD4-dependent genes. This is distinct from PROTACs, which link BRD4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
The following diagram illustrates the experimental logic:
Caption: Experimental workflow for Western blot analysis of BRD4.
Data Presentation
The following table summarizes the expected quantitative results from a Western blot experiment comparing the effects of this compound and a known BRD4-degrading PROTAC on BRD4 protein levels. Data should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized BRD4 Protein Level (relative to DMSO) |
| DMSO (Vehicle) | - | 24 | 1.00 ± 0.05 |
| This compound | 0.1 | 24 | 0.98 ± 0.07 |
| This compound | 1.0 | 24 | 0.95 ± 0.06 |
| PROTAC (e.g., MZ1) | 0.1 | 24 | 0.25 ± 0.04 |
| PROTAC (e.g., MZ1) | 1.0 | 24 | 0.05 ± 0.02 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express BRD4, for example, HeLa, 293T, or a relevant cancer cell line.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing the appropriate concentrations of this compound, a positive control (a known BRD4 degrader like MZ1 or dBET1), or a vehicle control (DMSO).[3]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the volume of each lysate to ensure equal loading of total protein for the Western blot. Prepare aliquots of normalized lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
Western Blotting
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for BRD4 (e.g., rabbit anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same membrane after stripping with a loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH).
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis
-
Densitometry: Quantify the band intensities for BRD4 and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the BRD4 band to the intensity of the corresponding loading control band for each sample.
-
Relative Quantification: Express the normalized BRD4 levels in the this compound and positive control treated samples relative to the vehicle control.
The following diagram outlines the decision-making process based on the Western blot results:
Caption: Logic diagram for interpreting BRD4 Western blot results.
Conclusion
This application note provides a comprehensive protocol for assessing the effect of the BET inhibitor this compound on BRD4 protein stability using Western blotting. By following this detailed methodology, researchers can confidently determine whether this compound acts as a classical inhibitor or possesses unexpected protein-degrading properties. This information is crucial for the accurate characterization of its mechanism of action and for advancing its development as a potential therapeutic agent.
References
Application Notes and Protocols: ZEN-3694 in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3694 is an orally bioavailable, potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the bromodomains of BET proteins, ZEN-3694 prevents their interaction with acetylated histones, leading to the disruption of chromatin remodeling and the downregulation of key oncogenes such as MYC.[1][2] Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant efficacy in tumors with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges.
Preclinical studies have demonstrated that the combination of a BET inhibitor, such as ZEN-3694, with a PARP inhibitor can create a synergistic anti-tumor effect.[3][4][5] The primary mechanism underlying this synergy is the ability of BET inhibitors to downregulate the expression of key genes involved in the HRR pathway, including BRCA1 and RAD51.[6] This induced "BRCAness" phenotype can sensitize cancer cells that are proficient in homologous recombination to the cytotoxic effects of PARP inhibitors.[1][7] This application note provides an overview of the preclinical rationale, available clinical data, and detailed protocols for studying the combination of ZEN-3694 and PARP inhibitors.
Data Presentation
Preclinical Synergy of BET and PARP Inhibitors
| Cancer Type | BET Inhibitor | PARP Inhibitor | Combination Effect | Reference |
| Cholangiocarcinoma | JQ1 or I-BET762 | Olaparib or Veliparib | Synergistic Cytotoxicity (CI < 1) | [4][8] |
| Ovarian Cancer | JQ1 | Olaparib | Synergistic Suppression of Tumor Growth | [3] |
| Breast Cancer | JQ1 | Olaparib | Significant Inhibition of Tumor Growth | [6] |
Clinical Trial Data: ZEN-3694 and Talazoparib in Triple-Negative Breast Cancer (TNBC)
A Phase 1b/2 clinical trial (NCT03901469) evaluated the combination of ZEN-3694 and the PARP inhibitor talazoparib in patients with metastatic TNBC without germline BRCA1/2 mutations.
| Parameter | Value | Reference |
| Recommended Phase 2 Dose (RP2D) | ZEN-3694: 48mg daily + Talazoparib: 0.75mg daily | [9] |
| Clinical Benefit Rate (CBR) in Phase 2 | 30% (11/37 patients) | [9][10] |
| Objective Response Rate (ORR) in Phase 1b/2 | 22% (11/50 patients) | [10] |
| Most Common Adverse Event (Grade 3/4) | Thrombocytopenia (38%) | [9] |
Signaling Pathway and Mechanism of Action
The synergistic interaction between ZEN-3694 and PARP inhibitors is rooted in their complementary effects on DNA damage repair pathways.
References
- 1. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BET, SRC, and BCL2 family inhibitors are synergistic drug combinations with PARP inhibitors in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repression of BET activity sensitizes homologous recombination–proficient cancers to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 8. The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenithepigenetics.com [zenithepigenetics.com]
- 10. Combined PARP and WEE1 inhibition triggers anti-tumor immune response in BRCA1/2 wildtype triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing BRD4 Nuclear Localization in Response to ZEN-2759 Treatment by Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the immunofluorescent staining of Bromodomain-containing protein 4 (BRD4) to analyze changes in its subcellular localization following treatment with ZEN-2759, a potent BET (Bromodomain and Extra-Terminal Domain) inhibitor. BRD4 is a critical epigenetic reader that plays a key role in transcriptional regulation, and its inhibition is a promising therapeutic strategy in oncology and other diseases.[1] Understanding the cellular effects of BET inhibitors, such as their impact on the nuclear localization of BRD4, is crucial for drug development and mechanistic studies. This protocol outlines the necessary steps for cell culture, this compound treatment, immunofluorescence staining, and microscopic imaging.
Introduction
BRD4 is a member of the BET family of proteins, which are characterized by the presence of two N-terminal bromodomains that recognize and bind to acetylated lysine residues on histones and other proteins.[1] This interaction tethers BRD4 to chromatin, where it recruits transcriptional machinery to activate gene expression, including key oncogenes like MYC.[1][2] BRD4 is typically localized to the nucleus, where it is associated with chromatin.[1][3][4]
This compound is a potent inhibitor of BET bromodomains, with IC50 values of 0.23 µM, 0.08 µM, and 0.28 µM for BRD4(BD1), BRD4(BD2), and BRD4(BD1BD2), respectively.[3][5] By competitively binding to the bromodomains of BRD4, this compound is expected to displace BRD4 from chromatin, leading to a change in its nuclear localization pattern. This can be visualized by immunofluorescence microscopy, a powerful technique to study the subcellular distribution of proteins.[6] This application note provides a comprehensive protocol to observe the effects of this compound on BRD4 localization.
Signaling Pathway and Mechanism of Action
Experimental Workflow
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cell Line (e.g., HeLa, U2OS) | ATCC | CCL-2 |
| This compound | MedchemExpress | HY-136329 |
| Anti-BRD4 Primary Antibody | Abcam | ab128874 |
| Fluorophore-conjugated Secondary Antibody | Thermo Fisher Scientific | A-11008 |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Glass Coverslips | VWR | 48366-067 |
| Mounting Medium | Vector Laboratories | H-1000 |
Detailed Experimental Protocol
1. Cell Seeding
-
Culture cells of choice (e.g., HeLa or U2OS) in appropriate growth medium.
-
Sterilize glass coverslips by autoclaving or ethanol treatment and place one coverslip per well in a 24-well plate.[7]
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.[6]
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for attachment.
2. This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in pre-warmed cell culture medium to the desired final concentrations. Based on the IC50 values, a concentration range of 0.1 µM to 5 µM is recommended for initial experiments.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the wells and replace it with the medium containing this compound or vehicle.
-
Incubate for a desired period (e.g., 2, 6, or 24 hours) to assess time-dependent effects.
3. Fixation
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
4. Permeabilization
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to nuclear proteins.[3][7]
-
Wash the cells three times with PBS for 5 minutes each.
5. Blocking
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[3]
6. Primary Antibody Incubation
-
Dilute the anti-BRD4 primary antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
7. Secondary Antibody Incubation
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
8. Counterstaining
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
9. Mounting
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of mounting medium.[8]
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
-
Allow the mounting medium to cure before imaging.
10. Image Acquisition and Analysis
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue channel) and the fluorophore corresponding to the secondary antibody (e.g., green or red channel).
-
Analyze the images to assess the localization of BRD4. In untreated cells, a distinct nuclear, punctate staining pattern is expected. In this compound-treated cells, a more diffuse nuclear and/or cytoplasmic signal may be observed, indicating displacement from chromatin.
-
Quantify changes in nuclear intensity or the degree of colocalization with DAPI to provide a quantitative measure of the treatment effect.
Expected Results and Data Presentation
Treatment with this compound is expected to cause a dose- and time-dependent delocalization of BRD4 from distinct nuclear foci to a more diffuse nucleoplasmic distribution. At higher concentrations or longer incubation times, some cytoplasmic localization may also be observed. The quantitative data can be summarized in a table as follows:
| Treatment | Concentration (µM) | Incubation Time (h) | Mean Nuclear BRD4 Intensity (a.u.) | Percentage of Cells with Diffuse BRD4 |
| Vehicle (DMSO) | - | 24 | (Value ± SD) | (Value ± SD) |
| This compound | 0.1 | 24 | (Value ± SD) | (Value ± SD) |
| This compound | 1 | 24 | (Value ± SD) | (Value ± SD) |
| This compound | 5 | 24 | (Value ± SD) | (Value ± SD) |
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Signal | Ineffective primary antibody | Test antibody by Western blot; try a different antibody. |
| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Low protein expression | Use a cell line with known high BRD4 expression. | |
| High Background | Incomplete blocking | Increase blocking time or BSA concentration. |
| Non-specific secondary antibody binding | Run a secondary antibody-only control. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Diffuse Staining in Control | Cells are not healthy | Ensure optimal cell culture conditions. |
| Fixation artifact | Try a different fixation method (e.g., methanol fixation). |
Conclusion
This protocol provides a robust method for visualizing the effects of the BET inhibitor this compound on the subcellular localization of BRD4. By following these steps, researchers can effectively assess the cellular activity of this and other BET inhibitors, providing valuable insights into their mechanism of action and aiding in the development of novel therapeutics.
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Analysis of the Role of Bromodomain-containing Protein 4 (BRD4) in BRD4-NUT Oncoprotein-induced Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Home - zenithepigenetics [zenithepigenetics.com]
- 5. adooq.com [adooq.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Mechanism of Transcriptional Regulator NSD3 Recognition by the ET Domain of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing ZEN-3694 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZEN-3694 is a potent BET (Bromodomain and Extra-Terminal) inhibitor that has shown promise in preclinical studies for the treatment of various cancers, particularly metastatic castration-resistant prostate cancer (mCRPC).[1] BET inhibitors function by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, such as MYC, and the induction of tumor suppressor genes.[1] Xenograft models, where human tumor cells or tissues are implanted into immunodeficient mice, are crucial tools for evaluating the in vivo efficacy and safety of novel therapeutic agents like ZEN-3694 before they advance to clinical trials.[2][3][4] This document provides detailed application notes and protocols for establishing and utilizing xenograft models to test the anti-tumor activity of ZEN-3694.
Signaling Pathway of ZEN-3694
The primary mechanism of action of ZEN-3694 involves the inhibition of BET proteins, which act as epigenetic readers. By binding to the bromodomains of these proteins, ZEN-3694 displaces them from chromatin, leading to a decrease in the transcription of target genes involved in cell proliferation, survival, and oncogenesis. A key target of BET inhibitors is the MYC oncogene, which is frequently overexpressed in prostate cancer and other malignancies.[5]
Caption: ZEN-3694 signaling pathway.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human prostate cancer cell lines (e.g., 22Rv1, VCaP)[1]
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), male, 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
ZEN-3694 formulation (e.g., in 0.5% methylcellulose)
-
Vehicle control
Procedure:
-
Cell Culture: Culture prostate cancer cells in the recommended medium to ~80% confluency.
-
Cell Preparation: On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure them 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer ZEN-3694 (at a predetermined dose, e.g., 10-50 mg/kg) or vehicle control orally (p.o.) daily.
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals daily.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and other relevant tissues for further analysis (e.g., histology, gene expression).
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity and microenvironment of human tumors.[3][4]
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical tools (scalpels, forceps)
-
Growth medium (e.g., RPMI-1640 with supplements)
-
Matrigel® (optional)
-
Anesthetics and analgesics
-
ZEN-3694 formulation and vehicle control
Procedure:
-
Tissue Preparation: Immediately after surgical resection, place the tumor tissue in a sterile tube containing growth medium on ice. Mince the tumor into small fragments (2-3 mm³).
-
Implantation: Anesthetize a mouse. Make a small incision on the flank and create a subcutaneous pocket. Place a single tumor fragment into the pocket and suture the incision. Alternatively, tumor fragments can be implanted orthotopically.
-
Tumor Engraftment and Expansion: Monitor the mice for tumor growth. This can take several weeks to months. Once the initial tumor (F0) reaches a significant size (e.g., >1000 mm³), euthanize the mouse and harvest the tumor.
-
Serial Passaging: The harvested tumor can be serially passaged into new cohorts of mice (F1, F2, etc.) to expand the model.
-
Efficacy Study: Once a sufficient number of mice with established tumors of a specific passage are available, randomize them into treatment groups and proceed with ZEN-3694 administration and monitoring as described in the CDX protocol.
Caption: Experimental workflow for xenograft studies.
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 150.5 ± 10.2 | 1250.8 ± 85.3 | - | - |
| ZEN-3694 (10 mg/kg) | 10 | 152.1 ± 9.8 | 625.4 ± 50.1 | 50.0 | <0.01 |
| ZEN-3694 (25 mg/kg) | 10 | 149.8 ± 11.1 | 312.7 ± 35.6 | 75.0 | <0.001 |
Table 2: Animal Body Weight
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | 10 | 22.5 ± 0.5 | 25.1 ± 0.6 | +11.6% |
| ZEN-3694 (10 mg/kg) | 10 | 22.3 ± 0.4 | 24.5 ± 0.5 | +9.9% |
| ZEN-3694 (25 mg/kg) | 10 | 22.6 ± 0.6 | 23.0 ± 0.7 | +1.8% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor tumor take rate | Low cell viability; Insufficient cell number; Inappropriate mouse strain | Use cells with >95% viability; Increase the number of injected cells; Use a more immunodeficient mouse strain (e.g., NSG). |
| High variability in tumor growth | Inconsistent injection technique; Variation in cell passage number | Ensure consistent injection volume and location; Use cells from a similar passage number for all injections. |
| Toxicity (e.g., significant weight loss) | Dose of ZEN-3694 is too high | Perform a dose-ranging study to determine the maximum tolerated dose (MTD); Reduce the dose or dosing frequency. |
| Tumor ulceration | Rapid tumor growth outstripping blood supply | Euthanize the animal when ulceration occurs, as per ethical guidelines. |
Conclusion
Xenograft models are indispensable for the preclinical evaluation of novel anti-cancer agents like ZEN-3694. The protocols and guidelines presented here provide a framework for conducting robust and reproducible in vivo efficacy studies. Careful experimental design, execution, and data analysis are critical for obtaining meaningful results that can inform clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 3. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCSF Prostate Cancer Trial → ZEN-3694, Enzalutamide, and Pembrolizumab for the Treatment of Metastatic Castration-Resistant Prostate Cancer [clinicaltrials.ucsf.edu]
Flow Cytometry Analysis of Apoptosis Induced by Zearalenone (ZEN)
Note on Compound Name: The compound "ZEN-2759" as specified in the query does not correspond to a known publicly documented substance in the context of apoptosis research. This document will proceed using information for the well-researched mycotoxin Zearalenone (ZEN) , which is known to induce apoptosis and is the closest available analogue to the requested topic. All data and protocols are presented in the context of Zearalenone (ZEN).
Application Notes
Introduction
Zearalenone (ZEN), a mycotoxin produced by fungi of the Fusarium genus, is a frequent contaminant in agricultural commodities. Beyond its estrogenic activity, ZEN has been shown to induce apoptosis in various cell types.[1][2] This application note provides a detailed protocol for the analysis of ZEN-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[3][4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][5] By using both Annexin V and PI, flow cytometry can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[7]
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Mechanism of ZEN-Induced Apoptosis
Research indicates that Zearalenone induces apoptosis through the activation of a specific signaling cascade. ZEN has been shown to increase cytosolic calcium (Ca2+) levels, which in turn activates the ERK1/2, p53, and caspase-3 signaling pathways, ultimately leading to programmed cell death.[1][2]
Signaling Pathway of ZEN-Induced Apoptosis
Caption: Signaling pathway of Zearalenone (ZEN)-induced apoptosis.
Experimental Protocols
Materials
-
Zearalenone (ZEN) stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates or flasks
Cell Culture and Treatment
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.[3][4]
-
Prepare different concentrations of Zearalenone in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest ZEN concentration.
-
Remove the old medium from the cells and add the ZEN-containing or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
Staining Protocol for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells) into a centrifuge tube.[3][4]
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the supernatant collected earlier.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Washing:
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Data Presentation
The following table represents illustrative data from a hypothetical experiment where a cancer cell line was treated with increasing concentrations of Zearalenone for 48 hours.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0 µM ZEN) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 µM ZEN | 78.4 ± 3.5 | 15.1 ± 2.2 | 6.5 ± 1.1 |
| 25 µM ZEN | 55.9 ± 4.2 | 28.7 ± 3.1 | 15.4 ± 2.5 |
| 50 µM ZEN | 24.1 ± 3.8 | 45.3 ± 4.5 | 30.6 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
The illustrative data shows a dose-dependent increase in the percentage of early and late apoptotic/necrotic cells with increasing concentrations of Zearalenone. Concurrently, the percentage of viable cells decreases. This suggests that Zearalenone induces apoptosis in this hypothetical cancer cell line in a concentration-dependent manner.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Inappropriate compensation settings | Set up compensation using single-stained controls. |
| Cell concentration too high | Use the recommended cell concentration (1 x 10^6 cells/mL). | |
| Low Annexin V signal | Insufficient Ca2+ in binding buffer | Ensure 1X Binding Buffer is correctly prepared. |
| Reagent degradation | Use fresh reagents and protect from light. | |
| High PI staining in all samples | Cells were handled too roughly | Handle cells gently during harvesting and washing. |
| Over-trypsinization | Monitor trypsinization time carefully. |
References
- 1. Zearalenone Induces Endothelial Cell Apoptosis through Activation of a Cytosolic Ca2+/ERK1/2/p53/Caspase 3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zearalenone Induces Endothelial Cell Apoptosis through Activation of a Cytosolic Ca2+/ERK1/2/p53/Caspase 3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DK [thermofisher.com]
Troubleshooting & Optimization
ZEN-2759 not showing effect in cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ZEN-2759.
Troubleshooting Guide
Issue: this compound is not showing the expected effect in my cell-based assays.
This guide provides a systematic approach to troubleshooting common issues that may prevent this compound from exhibiting its expected biological activity in your cellular experiments.
Potential Cause 1: Suboptimal Compound Handling and Storage
Small molecule inhibitors can be sensitive to storage conditions and handling procedures. Improper handling can lead to degradation of the compound.
-
Solution:
-
Verify Storage: Ensure this compound has been stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound in the recommended solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles.
-
Solubility Check: After dissolving, visually inspect the solution to ensure there is no precipitate. If solubility is an issue, gentle warming or sonication may help.
-
Potential Cause 2: Incorrect Dosing or Concentration
The effective concentration of an inhibitor can vary significantly between different cell lines and assay types.
-
Solution:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A typical starting range for in vitro cell-based assays is between 1 µM and 10 µM.[1]
-
Consult Literature: Review scientific literature for similar compounds or target pathways to inform your concentration range.
-
Positive Control: Include a positive control compound with a known mechanism of action to validate your experimental setup.[1]
-
Table 1: Recommended Concentration Ranges for Initial Dose-Response Experiments
| Cell Type | Starting Concentration | Maximum Concentration |
| Cancer Cell Lines | 0.1 µM | 50 µM |
| Primary Cells | 0.01 µM | 10 µM |
| Stem Cells | 0.01 µM | 5 µM |
Potential Cause 3: Cell Line Specificity and Resistance
The cellular context, including the genetic background and expression levels of the target protein, can influence the efficacy of an inhibitor.
-
Solution:
-
Target Expression: Verify the expression of the target protein (e.g., MEK1/2) in your cell line using Western blotting or qPCR.
-
Pathway Activation: Confirm that the target pathway is active in your cell line under your experimental conditions. For the MEK/ERK pathway, this can be done by checking the phosphorylation status of ERK.
-
Alternative Cell Line: Test this compound in a different, well-characterized cell line known to be sensitive to MEK inhibitors.
-
Potential Cause 4: Assay-Related Issues
The choice of assay and its specific parameters can impact the observed effect of the inhibitor.
-
Solution:
-
Assay Principle: Ensure the assay readout is appropriate for the expected biological effect of this compound. For example, a cell viability assay may not show an effect if the inhibitor is cytostatic rather than cytotoxic.
-
Endpoint Timing: The time at which you measure the effect is critical. Perform a time-course experiment to identify the optimal incubation time.
-
Assay Interference: Some compounds can interfere with certain assay technologies (e.g., autofluorescence in fluorescence-based assays).[2] Run a control with the compound in a cell-free assay system to rule out interference.
-
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK (p-ERK)
This protocol is designed to assess the inhibitory effect of this compound on the MEK/ERK signaling pathway.
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activation, serum-starve the cells for 4-6 hours.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) for 15-30 minutes to induce ERK phosphorylation.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against p-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the effect of this compound on cell proliferation and viability. Be aware of the potential pitfalls of the MTT assay, as some inhibitors can interfere with MTT reduction.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Treatment: The next day, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of this compound targeting MEK1/2.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: A general experimental workflow for testing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final concentration of DMSO below 0.1% to avoid solvent-induced cytotoxicity.
Q2: What is the stability of this compound in solution?
A2: Once dissolved, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. In aqueous media, the stability of small molecules can be limited, so it is best to prepare fresh dilutions for each experiment.
Q3: Can this compound be used in animal models?
A3: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which may not yet be fully characterized. Please refer to the product datasheet or contact technical support for the most up-to-date information on in vivo applications.
Q4: Are there any known off-target effects of this compound?
A4: As with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[1] It is advisable to perform experiments to assess the specificity of this compound, such as testing its effect on unrelated signaling pathways or using a rescue experiment with a downstream effector.
Q5: How can I confirm that this compound is entering the cells?
A5: While directly measuring the intracellular concentration of a compound can be challenging, a more practical approach is to measure the inhibition of its direct downstream target. For this compound, a significant reduction in the phosphorylation of ERK following growth factor stimulation would be strong evidence of cell permeability and target engagement.
References
troubleshooting ZEN-2759 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZEN-2759. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting the first bromodomain of BRD4 (BRD4(BD1)).[1] Unlike many other BET inhibitors that bind reversibly, this compound forms a covalent bond with a methionine residue (Met149) within the binding pocket of BRD4(BD1).[1][2] This irreversible binding leads to a durable inhibition of BRD4 activity.
BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[3][4] By inhibiting BRD4, this compound disrupts these interactions, leading to the downregulation of key oncogenes, such as c-MYC, and interference with cancer-related signaling pathways, including the NF-κB, JAK/STAT, and PI3K pathways.
Q2: In which solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.[5][6][7][8] A stock concentration of 10 mM is a common starting point. Store the DMSO stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, thaw the stock solution and dilute it to the final concentration in your experimental buffer or cell culture medium immediately before use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the known IC50 values for this compound?
The reported half-maximal inhibitory concentration (IC50) values for this compound are:
-
BRD4(BD1): 0.23 µM
-
BRD4(BD2): 0.08 µM
-
BRD4(BD1BD2): 0.28 µM
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems that may arise when working with this compound.
Problem 1: this compound precipitates out of solution upon dilution in aqueous buffer or media.
-
Cause: this compound, like many small molecule inhibitors, has low aqueous solubility. Diluting a concentrated DMSO stock directly into an aqueous solution can cause the compound to crash out.
-
Solution:
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Ensure your vehicle control contains the same final concentration of DMSO.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions. For example, first dilute the 10 mM DMSO stock to 1 mM in DMSO, and then further dilute into your aqueous buffer.
-
Pluronic F-68: For in vivo studies or sensitive cell lines, a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01% - 0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Warm the solution: Gently warming the solution to 37°C may help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of this compound and other components in your experiment.
-
Problem 2: Difficulty in dissolving the lyophilized powder.
-
Cause: The lyophilized powder may have absorbed moisture, making it harder to dissolve.
-
Solution:
-
Ensure the use of anhydrous DMSO: Use high-quality, anhydrous DMSO to prepare your stock solution.
-
Vortexing and sonication: After adding the solvent, vortex the vial thoroughly. If the powder does not fully dissolve, brief sonication in a water bath may be helpful. Be careful not to overheat the sample.
-
Problem 3: Inconsistent experimental results, possibly due to inaccurate concentration.
-
Cause: Inaccurate pipetting of viscous DMSO stock solutions or loss of compound due to precipitation can lead to variability in the final concentration.
-
Solution:
-
Use positive displacement pipettes: For viscous liquids like DMSO, positive displacement pipettes can provide more accurate and reproducible measurements.
-
Visual inspection: Always visually inspect your solutions for any signs of precipitation before use. If precipitation is observed, try the troubleshooting steps mentioned in Problem 1.
-
Fresh dilutions: Prepare fresh dilutions of this compound for each experiment to ensure consistency.
-
Quantitative Data Summary
While exact solubility values for this compound in various solvents are not widely published, the following table provides an estimated solubility profile based on available information and data from structurally similar BET inhibitors.
| Solvent | Estimated Solubility |
| DMSO | ≥ 20 mg/mL (based on similar compounds) |
| Ethanol | Sparingly soluble |
| Water | Insoluble to very slightly soluble |
| PBS (pH 7.4) | Insoluble to very slightly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 280.32 g/mol .
-
Volume (mL) = [Weight of this compound (mg) / 280.32 ( g/mol )] / 10 (mmol/L) * 1000 (mL/L)
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial thoroughly until the powder is completely dissolved. Brief sonication can be used if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Add the working solutions to your cell cultures immediately after preparation.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. enfanos.com [enfanos.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
Technical Support Center: Investigation of Off-Target Effects for Small Molecule Inhibitors
Disclaimer: Publicly available information on a compound specifically designated as "ZEN-2759" is not available at this time. Therefore, this technical support center provides a general framework and best practices for investigating off-target effects of small molecule inhibitors, using "ZEN-XXXX" as a placeholder for a hypothetical compound. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with kinase inhibitors, epigenetic modulators, and other targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
A1: Off-target effects are unintended interactions of a drug or investigational compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to unexpected biological responses, toxicity, or a reduction in therapeutic efficacy. For example, a kinase inhibitor designed to block protein 'X' might also inhibit protein 'Y', leading to unforeseen cellular consequences.
Q2: Why is it critical to investigate the off-target effects of ZEN-XXXX?
A2: Investigating off-target effects is a critical step in preclinical drug development for several reasons:
-
Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions and toxicity. Identifying these interactions early allows for the modification of the compound or the exclusion of patient populations susceptible to these effects.
-
Mechanism of Action: Understanding the full spectrum of a compound's interactions provides a more complete picture of its mechanism of action. Sometimes, an observed therapeutic effect might be due to an off-target interaction.
-
Lead Optimization: Characterizing off-target activities helps in the rational design of more specific and potent inhibitors.
-
Regulatory Requirements: Regulatory agencies require a thorough assessment of a drug candidate's specificity and potential for off-target effects as part of the safety evaluation.
Q3: What are the common initial steps to predict potential off-target effects of ZEN-XXXX?
A3: Before extensive experimental validation, computational approaches are often employed:
-
In Silico Profiling: This involves using computational models to screen the chemical structure of ZEN-XXXX against databases of known protein binding sites. This can predict potential off-target interactions based on structural similarity to other ligands or compatibility with various protein pockets.
-
Chemical Similarity Analysis: Comparing the structure of ZEN-XXXX to other compounds with known off-target profiles can provide clues about its potential unintended interactions.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Q: We are treating cancer cell line 'A' with ZEN-XXXX, which is designed to inhibit Target 'T'. We observe significant cell death at concentrations where Target 'T' is not fully inhibited. Could this be an off-target effect?
A: Yes, this is a strong indication of a potential off-target effect. Here’s a troubleshooting workflow:
-
Confirm On-Target Engagement: First, verify that ZEN-XXXX is engaging with Target 'T' in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) or a target-specific biomarker assay can be used for this.
-
Broad-Spectrum Profiling: If on-target engagement is confirmed but doesn't correlate with the observed phenotype, consider a broad-spectrum off-target screen. A large-panel kinase screen (if ZEN-XXXX is a kinase inhibitor) or a broader proteomics approach can help identify unintended targets.
-
Control Compound: Use a structurally related but inactive control compound. If the control compound does not induce the same phenotype, it strengthens the hypothesis that the effect is due to a specific interaction of ZEN-XXXX.
-
Rescue Experiment: If a key off-target is identified, try to rescue the phenotype by overexpressing the off-target or using a known specific inhibitor for that off-target as a comparator.
Issue 2: Conflicting In Vitro and In Vivo Efficacy
Q: ZEN-XXXX shows high potency and selectivity for its target in biochemical assays, but the in vivo efficacy in our mouse model is much lower than expected. Could off-target effects be responsible?
A: This discrepancy can arise from several factors, including off-target effects. Here’s how to approach this:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis: Ensure that adequate concentrations of ZEN-XXXX are reaching the tumor tissue and that the on-target inhibition is achieved in vivo.
-
Metabolite Profiling: The in vivo metabolism of ZEN-XXXX might generate metabolites with different activity profiles, including new off-target interactions that could counteract the on-target effect.
-
Systemic Off-Target Effects: ZEN-XXXX might be hitting an off-target in a different organ system that induces a compensatory signaling pathway, negating the therapeutic effect in the tumor. For example, inhibition of an off-target in the liver could alter the systemic metabolic landscape.
-
Immune Modulation: Consider if ZEN-XXXX has unintended effects on immune cells that could either help or hinder the anti-tumor response.
Data Presentation: Methods for Off-Target Identification
| Method | Principle | Advantages | Disadvantages |
| Kinase Panel Screening | In vitro assays measuring the ability of ZEN-XXXX to inhibit the activity of a large number of purified kinases. | - Quantitative IC50 values- Broad coverage of the kinome- High-throughput | - Lacks cellular context- May not reflect in vivo potency |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates. | - Confirms target engagement in a cellular context- Can identify novel targets | - Lower throughput- Requires specific antibodies or mass spectrometry |
| Affinity Chromatography - Mass Spectrometry | ZEN-XXXX is immobilized on a matrix and used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. | - Unbiased identification of direct binding partners- Can be performed in a cellular context | - Can be technically challenging- May identify non-specific binders |
| Transcriptomics (e.g., RNA-seq) | Measures changes in gene expression in response to ZEN-XXXX treatment. Off-target effects can be inferred from the activation or inhibition of unexpected signaling pathways. | - Genome-wide view of cellular response- Can reveal downstream functional consequences of off-target binding | - Indirect method; does not identify direct binding partners- Can be influenced by cellular stress responses |
| Phenotypic Screening | Screening ZEN-XXXX against a panel of cell lines with diverse genetic backgrounds or using high-content imaging to identify unexpected cellular phenotypes. | - Directly links off-target effects to a functional outcome- Can reveal unexpected therapeutic opportunities | - Does not directly identify the off-target protein- Requires significant follow-up to deconvolve the mechanism |
Experimental Protocols
1. Kinase Profiling
-
Objective: To determine the inhibitory activity of ZEN-XXXX against a broad panel of kinases.
-
Methodology:
-
Prepare a stock solution of ZEN-XXXX in DMSO.
-
Perform serial dilutions of ZEN-XXXX to create a concentration range for IC50 determination.
-
In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.
-
Add ZEN-XXXX at various concentrations to the wells.
-
Incubate the plates to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based assay.
-
Calculate the percent inhibition for each concentration of ZEN-XXXX and determine the IC50 value for each kinase.
-
2. Cellular Thermal Shift Assay (CETSA) with Western Blotting
-
Objective: To confirm the engagement of ZEN-XXXX with its intended target and potential off-targets in a cellular environment.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or ZEN-XXXX at a desired concentration for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies specific for the target of interest and suspected off-targets.
-
A stabilized protein (due to ligand binding) will remain in the soluble fraction at higher temperatures compared to the unbound protein.
-
3. RNA-Sequencing Analysis
-
Objective: To identify global changes in gene expression induced by ZEN-XXXX.
-
Methodology:
-
Treat cells with ZEN-XXXX or a vehicle control for a defined period.
-
Extract total RNA from the cells and assess its quality and quantity.
-
Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome and quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by ZEN-XXXX treatment.
-
Use pathway analysis tools to identify signaling pathways that are unexpectedly modulated, suggesting potential off-target effects.
-
Mandatory Visualizations
Caption: On-target vs. off-target signaling pathways for ZEN-XXXX.
Caption: Experimental workflow for off-target effects investigation.
Caption: Troubleshooting logic for unexpected experimental results.
Technical Support Center: ZEN-2759 (BET Bromodomain Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZEN-2759, a pan-BET bromodomain inhibitor analogous to ZEN-3694.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, potent pan-BET (Bromodomain and Extra-Terminal) inhibitor. It competitively binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and transcription factors.[1] This disrupts the transcription of key oncogenes, such as MYC, and other genes involved in cancer cell proliferation and survival.[1][2] In the context of castration-resistant prostate cancer (mCRPC), this compound has been shown to down-regulate the expression of androgen receptor (AR) signaling genes.[3][4]
Q2: In which cancer models has this compound (or similar compounds like ZEN-3694) shown preclinical or clinical activity?
ZEN-3694 has demonstrated activity in a variety of solid tumors and hematological malignancies.[5] Notably, it has been investigated in:
-
Metastatic Castration-Resistant Prostate Cancer (mCRPC): Both as a single agent and in combination with androgen receptor antagonists like enzalutamide.[4][6][7]
-
Triple-Negative Breast Cancer (TNBC): Where it has shown synergistic effects with PARP inhibitors.[1]
-
ER+ Breast Cancer: Demonstrating activity in models of resistance to endocrine therapies.[8]
-
NUT Carcinoma: Where it has received Orphan Drug Designation from the FDA.[9]
Q3: What are the known potential mechanisms of acquired resistance to this compound?
Several mechanisms of resistance to BET inhibitors have been identified in preclinical models. These can be broadly categorized as on-target (related to BET proteins) and off-target (involving other signaling pathways).
-
On-Target Mechanisms:
-
BRD2 Upregulation: Cancer cells may increase the expression of BRD2 to compensate for the inhibition of BRD4, thereby maintaining essential transcriptional programs.[10]
-
BRD4 Independence: Resistant cells may evolve to a state where they are no longer dependent on BRD4 for transcription and proliferation.[11][12]
-
-
Off-Target Mechanisms:
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways can confer resistance. Examples include:
-
Lineage Plasticity: In prostate cancer, tumor cells can undergo a transition from an androgen receptor-dependent glandular phenotype to a neuroendocrine phenotype, which is less sensitive to BET inhibitors.[17][18]
-
Upregulation of Glucocorticoid Receptor (GR): Increased GR expression can drive a transcriptional program that promotes survival in the presence of BET inhibitors.[6][7]
-
Loss of TRIM33: The loss of this E3 ubiquitin ligase can lead to diminished suppression of MYC and enhanced TGF-β signaling, contributing to resistance.[19]
-
Troubleshooting Guide
Problem: My cancer cell line is showing reduced sensitivity or has developed resistance to this compound.
This is a common challenge in targeted therapy. The following steps can help you investigate the potential resistance mechanisms.
Step 1: Confirm Resistance
-
Experiment: Perform a dose-response curve and calculate the IC50 of this compound in your resistant cell line compared to the parental, sensitive cell line.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant line.
Step 2: Investigate On-Target Mechanisms
-
Hypothesis 1: Upregulation of BET proteins.
-
Experiment: Perform Western blotting or quantitative PCR (qPCR) to assess the expression levels of BRD2, BRD3, and BRD4 in sensitive versus resistant cells.
-
Interpretation: A significant increase in BRD2 expression in resistant cells may indicate a compensatory mechanism.[10]
-
-
Hypothesis 2: Reduced dependence on BRD4.
-
Experiment: Use siRNA or shRNA to knock down BRD4 in both sensitive and resistant cell lines and assess the impact on cell viability.
-
Interpretation: If the resistant cells are less affected by BRD4 knockdown compared to the sensitive cells, it suggests they have become BRD4-independent.[12]
-
Step 3: Investigate Off-Target Mechanisms
-
Hypothesis 3: Activation of bypass signaling pathways.
-
Experiment:
-
Western Blotting: Probe for key phosphorylated (activated) proteins in the Wnt/β-catenin (e.g., β-catenin, p-LRP6), PI3K/AKT (e.g., p-AKT, p-mTOR), and MAPK (e.g., p-ERK, p-MEK) pathways.
-
RNA Sequencing: Perform transcriptome analysis to identify differentially expressed genes and enriched pathways in resistant cells.
-
-
Interpretation: Increased phosphorylation of key signaling nodes or upregulation of genes in these pathways in resistant cells would support this hypothesis.[13][15]
-
-
Hypothesis 4: Changes in cellular phenotype (Lineage Plasticity).
-
Experiment (for prostate cancer models): Assess the expression of neuroendocrine markers (e.g., chromogranin A, synaptophysin) and androgen receptor via Western blotting or immunofluorescence.
-
Interpretation: An increase in neuroendocrine markers and a decrease in AR expression could indicate a shift towards a resistant neuroendocrine phenotype.[17][18]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to ZEN-3694's activity and resistance.
Table 1: In Vitro Proliferation IC50 Values for ZEN-3694
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MV4-11 | Acute Myeloid Leukemia | 0.2 | [5] |
| VCaP | Prostate Cancer | Sub-micromolar | [6] |
| 22Rv1 | Prostate Cancer | Sub-micromolar | [6] |
Table 2: Clinical Trial Data for ZEN-3694 in Combination with Enzalutamide in mCRPC
| Parameter | Value | Citation |
| Number of Patients | 75 | [20] |
| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months | [20] |
| Grade ≥3 Toxicities | 18.7% | [20] |
Detailed Experimental Protocols
Protocol 1: Generation of a BET Inhibitor-Resistant Cell Line
-
Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and resume growth at each new concentration before proceeding to the next.
-
Maintenance: Once a significantly resistant population is established (e.g., able to proliferate in the presence of this compound at a concentration >10x the original IC50), maintain the resistant cell line in a medium containing a selective concentration of the drug.
-
Validation: Periodically confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blotting for Signaling Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells (treated with vehicle or this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, β-catenin, BRD2, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Signaling pathways implicated in resistance to this compound.
References
- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenithepigenetics.com [zenithepigenetics.com]
- 6. zenithepigenetics.com [zenithepigenetics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
- 10. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to BET Inhibitor Leads to Alternative Therapeutic Vulnerabilities in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. michiganmedicine.org [michiganmedicine.org]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
interpreting unexpected results with ZEN-2759
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results during experiments with ZEN-2759.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected decrease in MYC expression after this compound treatment in our cancer cell line. What could be the reason?
A1: Several factors could contribute to the lack of MYC downregulation. Consider the following possibilities:
-
Cell Line Specificity: The epigenetic landscape and transcriptional machinery can vary significantly between cell lines. Your cell line may have intrinsic resistance mechanisms or lack the specific co-factors required for this compound to effectively displace BRD4 from the MYC promoter.
-
Drug Concentration and Exposure: The concentration of this compound may be suboptimal, or the treatment duration may be insufficient to induce a measurable change in MYC expression. We recommend performing a dose-response and time-course experiment.
-
Target Engagement: It is crucial to confirm that this compound is engaging its target, BRD4, within the cell. A cellular thermal shift assay (CETSA) can be employed to verify target binding.
-
Compensatory Mechanisms: Cells can activate compensatory signaling pathways to maintain MYC expression. For instance, upregulation of other transcription factors or signaling pathways (e.g., Wnt/β-catenin) might be sustaining MYC levels.
Q2: Instead of inducing apoptosis, we are observing an increase in cell proliferation with this compound treatment. How is this possible?
A2: This paradoxical effect, while unexpected, can occur under certain circumstances. This phenomenon is sometimes referred to as a "pro-proliferative rebound" or can be indicative of off-target effects.
-
Paradoxical Upregulation of Pro-Survival Genes: In some contexts, BET inhibitor treatment can lead to the transcriptional upregulation of pro-survival genes. This can be due to complex regulatory feedback loops. We recommend performing RNA-sequencing to identify differentially expressed genes.
-
Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets that promote proliferation. A kinome scan or similar off-target profiling assay could help identify such interactions.
-
Cellular Senescence Induction: Low doses of some BET inhibitors can induce a senescent phenotype, which in some cases, can be associated with the secretion of pro-proliferative factors (the senescence-associated secretory phenotype or SASP).
Troubleshooting Guides
Issue 1: No significant change in MYC mRNA or protein levels.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Verify Drug Potency and Activity | Perform a dose-response curve (e.g., 0.1 nM to 10 µM) and measure cell viability (e.g., using CellTiter-Glo®). | A clear IC50 value should be obtained, confirming the compound's activity in your cell line. |
| 2. Confirm Target Engagement | Conduct a Cellular Thermal Shift Assay (CETSA) to assess BRD4 binding by this compound. | A thermal shift should be observed for BRD4 in the presence of this compound, indicating target engagement. |
| 3. Optimize Treatment Duration | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed concentration (e.g., 2x IC50). | Determine the optimal time point for observing maximal MYC downregulation. |
| 4. Assess Compensatory Pathways | Use Western blotting or RT-qPCR to analyze the expression of key proteins/genes in pathways that can compensate for MYC loss (e.g., β-catenin, p-STAT3). | Identify any upregulated compensatory pathways that could be driving resistance. |
Issue 2: Increased cell proliferation observed post-treatment.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Global Gene Expression Analysis | Perform RNA-sequencing on cells treated with this compound versus a vehicle control. | Identify differentially expressed genes, particularly those involved in cell cycle progression and survival pathways. |
| 2. Off-Target Profiling | Submit this compound for a broad panel kinase assay (e.g., KinomeScan™). | Identify any potential off-target kinases that could be mediating pro-proliferative effects. |
| 3. Senescence Marker Analysis | Stain for senescence-associated β-galactosidase (SA-β-gal) and measure the expression of senescence markers like p21 and p16. | Determine if the observed phenotype is related to the induction of cellular senescence. |
| 4. Combination Therapy Screen | Test this compound in combination with inhibitors of identified compensatory or off-target pathways. | Discover synergistic combinations that overcome the paradoxical proliferative effect. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol:
-
Culture cells to 80% confluency.
-
Treat cells with this compound (at the desired concentration) or vehicle for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble BRD4 by Western blotting.
Visualizations
Caption: Expected signaling pathway of this compound action.
Caption: Troubleshooting workflow for unexpected this compound results.
Technical Support Center: Improving ZEN-2759 Efficacy in Cell Culture
Should "ZEN-2759" be a misnomer for a more widely known compound, such as the BET inhibitor ZEN-3694 , please refer to literature specific to that agent.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment. What are the initial troubleshooting steps?
A1: Lack of cellular response can stem from several factors. Systematically address the following:
-
Compound Integrity and Handling:
-
Solubility: Confirm the appropriate solvent for this compound. Many small molecules are soluble in DMSO.[1] Improper dissolution can lead to precipitation and inaccurate concentrations.
-
Storage: Verify the recommended storage conditions (e.g., -20°C or -80°C) to prevent degradation.[1]
-
Freshness: Use freshly prepared stock solutions whenever possible. Avoid multiple freeze-thaw cycles.
-
-
Cell Culture Conditions:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Seeding Density: Optimize cell seeding density to ensure they are in a logarithmic growth phase during treatment.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to and sequester small molecules, reducing their effective concentration. Consider reducing serum percentage or using serum-free media during the treatment period if compatible with your cell line.
-
-
Experimental Parameters:
-
Concentration Range: Perform a dose-response curve to determine the optimal concentration (e.g., IC50) for your specific cell line.
-
Treatment Duration: The time required for this compound to elicit a biological response may vary. Conduct a time-course experiment to identify the optimal treatment duration.
-
Q2: I am observing high variability between replicate experiments. How can I improve consistency?
A2: High variability often points to inconsistencies in experimental execution.
-
Standardize Protocols: Ensure all steps, from cell seeding to compound addition and endpoint analysis, are performed consistently across all experiments.
-
Automated Liquid Handling: If available, use automated pipetting systems for compound dilution and addition to minimize human error.
-
Plate Layout: Be mindful of edge effects on multi-well plates. Consider leaving the outer wells empty and filling them with sterile media or PBS to create a humidity barrier.
-
Mixing: Ensure the compound is thoroughly mixed into the culture medium upon addition.
Q3: How can I investigate potential off-target effects of this compound?
A3: Off-target effects are a known concern with small molecule inhibitors.[2][3]
-
Phenotypic Comparison: Compare the observed phenotype with that of other known inhibitors targeting the same pathway.
-
Rescue Experiments: If this compound targets a specific protein, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that protein.
-
Target Engagement Assays: Employ techniques like cellular thermal shift assay (CETSA) to confirm that this compound is binding to its intended target in the cellular environment.
-
OMICS Analysis: Utilize transcriptomics (RNA-seq) or proteomics to get a global view of the cellular changes induced by this compound and identify affected pathways beyond the intended one.
Troubleshooting Guides
Guide 1: Poor Compound Solubility
| Symptom | Possible Cause | Suggested Solution |
| Precipitate observed in stock solution or media after dilution. | Compound is not fully dissolved or is precipitating out of solution at the working concentration. | 1. Verify Solvent: Confirm the recommended solvent (e.g., DMSO).[1]2. Gentle Warming: Warm the solution to 37°C to aid dissolution.3. Sonication: Briefly sonicate the stock solution.4. Lower Working Concentration: Test a lower concentration range.5. Use of Pluronic F-68: For in vitro assays, a small amount of Pluronic F-68 can help maintain solubility. |
| Inconsistent results at higher concentrations. | Compound may be precipitating in the culture medium. | 1. Pre-mix with Serum-Free Media: Dilute this compound in serum-free media before adding to the final culture volume.2. Visual Inspection: After adding the compound to the media, visually inspect for any signs of precipitation under a microscope. |
Guide 2: Compound Inactivity or Reduced Efficacy
| Symptom | Possible Cause | Suggested Solution |
| No or minimal biological effect at expected concentrations. | 1. Compound degradation.2. Incorrect concentration.3. Cell line is resistant. | 1. Prepare Fresh Stock: Always use a fresh aliquot of the stock solution.2. Verify Stock Concentration: Confirm the concentration of your stock solution using spectrophotometry if possible.3. Test a Different Cell Line: Use a cell line known to be sensitive to the targeted pathway.4. Increase Treatment Duration: The compound may require a longer incubation time to exert its effects. |
| Efficacy decreases over time in long-term experiments. | Compound is unstable in culture medium at 37°C. | 1. Replenish Media: For multi-day experiments, replenish the media with freshly prepared this compound every 24-48 hours. |
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 8-12 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old media from the cells and add the 2X compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: ZEN-2759 (assumed to be Zearalenone)
Important Note for Users: Information regarding a compound specifically named "ZEN-2759" is not publicly available. The following technical support guide has been developed based on the extensive available research for Zearalenone (ZEN) , a mycotoxin that is a common subject of degradation and stability studies. It is presumed that "this compound" may be an internal or alternative designation for Zearalenone. Should "this compound" be a different molecule, please provide an alternative identifier for more targeted support.
This guide provides troubleshooting advice and frequently asked questions regarding the degradation and stability of Zearalenone (ZEN) in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Zearalenone (ZEN) degradation in biological systems?
A1: Zearalenone degradation in biological systems is primarily enzymatic. Key pathways include:
-
Lactone Bond Cleavage: The most significant detoxification pathway involves the hydrolysis of the lactone ring, which dramatically reduces the molecule's estrogenic toxicity.[1]
-
Hydroxylation and Oxidative Polymerization: These processes can also contribute to the breakdown of ZEN.[2]
-
Progressive Shortening of the Aliphatic Chain: Following lactone cleavage, the aliphatic chain can be progressively shortened through alternating oxidation and demethylation, ultimately leading to simpler, non-toxic compounds like trihydroxybenzene.[1]
Q2: I am observing rapid loss of ZEN in my cell culture media. What could be the cause?
A2: Rapid loss of ZEN in cell culture media can be attributed to several factors:
-
Microbial Contamination: Certain microorganisms, such as the fungus Metarhizium anisopliae and bacteria like Lactococcus lactis and Klebsiella pneumoniae, are known to efficiently degrade ZEN.[1][2][3] For instance, M. anisopliae can eliminate approximately 90.8% of ZEN from a culture medium over a 14-day period, with a 50% loss observed within the first two days.[1]
-
Cellular Metabolism: If you are using a cell-based assay, the cells themselves may be metabolizing the compound.
-
Media Components: While less common for ZEN, some media components can interact with and degrade sensitive compounds. For example, components like cysteine and ferric ammonium citrate have been shown to impact the stability of other drug products in solution.[4]
-
Light Exposure: Some complex molecules in cell culture media can be degraded by light exposure. It is good practice to protect media containing sensitive compounds from light.[5]
Q3: How can I improve the stability of ZEN in my experimental setup?
A3: To enhance the stability of ZEN in your experiments:
-
Ensure Sterility: Use aseptic techniques to prevent microbial contamination that could degrade ZEN.
-
Use Chemically Defined Media: Whenever possible, use a chemically defined, serum-free medium to reduce the number of unknown variables and potential enzymatic activity.[6]
-
Control pH: The degradation rate of ZEN can be pH-dependent. For example, recombinant Lactococcus lactis showed optimal degradation at a low pH of 6.[2][3] Maintain a consistent and appropriate pH for your experimental goals.
-
Minimize Light Exposure: Protect your media and experimental setup from direct light to prevent potential photodegradation.[5]
-
Appropriate Storage: Store stock solutions and media at recommended temperatures (typically 2-8°C or frozen) to slow down potential degradation processes.
Troubleshooting Guides
Issue: Inconsistent ZEN concentrations between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Non-homogenous Stock Solution | Ensure complete dissolution of ZEN in the solvent (e.g., DMSO) and vortex thoroughly before aliquoting and diluting into media. |
| Differential Degradation | Ensure all replicates are handled identically in terms of incubation time, light exposure, and temperature. |
| Adsorption to Labware | Consider using low-adhesion microplates or glassware, especially for low-concentration solutions. |
Issue: ZEN appears to be degrading, but no known degrading organisms are present.
| Possible Cause | Troubleshooting Step |
| Abiotic Degradation | Evaluate the stability of ZEN in your cell-free medium under the same experimental conditions (temperature, light, pH) to determine if abiotic degradation is occurring. |
| Component Interaction | Review the composition of your media. Some supplements or high concentrations of certain amino acids could potentially interact with ZEN over time.[4] |
| Undisclosed Contamination | Perform a sterility test on your media and cell cultures to rule out low-level or cryptic contamination. |
Quantitative Data Summary
The following tables summarize quantitative data on Zearalenone degradation from various studies.
Table 1: Microbial Degradation of Zearalenone
| Organism | Medium/Condition | Time | Degradation Rate | Reference |
| Metarhizium anisopliae | Culture Medium | 2 days | ~50% | [1] |
| Metarhizium anisopliae | Culture Medium | 14 days | ~90.8% | [1] |
| Recombinant Lactococcus lactis | SGM17 Medium | 48 hours | 73.9% | [2][3] |
| Optimized Recombinant L. lactis | Low pH (6) | Not Specified | 97% | [2][3] |
| Klebsiella pneumoniae | LB Medium | 72 hours | >70% (supernatant) | [1] |
Experimental Protocols
Protocol 1: General In Vitro Stability Assessment of ZEN in Cell Culture Media
-
Preparation of ZEN Stock Solution: Prepare a high-concentration stock solution of ZEN (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C.
-
Spiking into Media: On the day of the experiment, thaw an aliquot of the ZEN stock solution. Spike the desired cell culture medium (e.g., DMEM, RPMI-1640) to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).
-
Incubation: Incubate the ZEN-spiked medium under standard cell culture conditions (e.g., 37°C, 5% CO2) in a sterile container. Include a control of cell-free medium.
-
Time-Point Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing: Immediately after collection, stop any potential enzymatic activity by adding a quenching solvent (e.g., ice-cold acetonitrile) or by freezing the samples at -80°C until analysis.
-
Analysis: Quantify the concentration of ZEN in each sample using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Evaluation: Plot the concentration of ZEN over time to determine its stability profile in the specific medium.
Visualizations
Caption: Proposed degradation pathway of Zearalenone (ZEN).
Caption: Workflow for in vitro stability assessment of ZEN.
Caption: Troubleshooting logic for inconsistent ZEN results.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of aflatoxin b1 and zearalenone by recombinant ligninase extracellularly produced from Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Media [zen-bio.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
avoiding ZEN-2759 precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common issues during experiments with ZEN-2759, a potent and covalent BET (Bromodomain and Extra-Terminal Domain) inhibitor targeting the first bromodomain of BRD4 (BRD4(BD1)).
Troubleshooting Guides
How to Prevent this compound Precipitation
Precipitation of this compound during experimental procedures can lead to inaccurate results and loss of valuable compound. This guide provides a systematic approach to prevent and troubleshoot precipitation issues.
1. Understanding this compound Solubility:
While specific solubility data for this compound is not publicly available, data from similar BET inhibitors can provide valuable guidance. This compound is a small molecule with the formula C17H16N2O2 and a molecular weight of 280.327 g/mol . Based on the behavior of other BET inhibitors, it is expected to have good solubility in organic solvents like DMSO and lower solubility in aqueous solutions.
Solubility of Structurally Similar BET Inhibitors
| Compound | Solvent | Solubility |
| ZEN-3694 | DMSO | 45 mg/mL (134.98 mM)[1][2] |
| OTX-015 | DMSO | 100 mM |
| Ethanol | 20 mM |
2. Recommended Protocol for Reconstitution and Dilution:
Following a proper reconstitution and dilution protocol is critical to prevent precipitation.
Experimental Protocol: Reconstitution of this compound
-
Initial Reconstitution: Dissolve the this compound powder in 100% high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the DMSO is fresh and has not absorbed moisture, as this can reduce solubility[2].
-
Warming and Sonication: If the compound does not dissolve readily, gentle warming of the solution (to no more than 37°C) and brief sonication can aid in dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Experimental Protocol: Preparation of Working Solutions
-
Intermediate Dilution: When preparing working solutions for cell-based assays or other aqueous systems, it is crucial to perform an intermediate dilution step. Do not directly dilute the high-concentration DMSO stock into your final aqueous buffer (e.g., PBS or cell culture medium).
-
Serial Dilution: Perform serial dilutions in your cell culture medium or desired aqueous buffer. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first, dilute the stock 1:10 in the medium (to 1 mM), and then perform further dilutions.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts and precipitation.
Troubleshooting Workflow for this compound Precipitation
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule that acts as a covalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high potency for the first bromodomain of BRD4 (BRD4(BD1)). BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating gene expression. By covalently binding to a methionine residue in the BRD4(BD1) pocket, this compound prevents this interaction, leading to the downregulation of key oncogenes like c-MYC and subsequent inhibition of cancer cell proliferation.
Signaling Pathway of BET Inhibitors
Q2: What are the recommended storage conditions for this compound?
A2: According to the Safety Data Sheet (SDS), this compound powder should be stored at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain its stability and prevent degradation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the common causes of this compound precipitation in experiments?
A3: The most common causes of this compound precipitation are:
-
Improper Dilution: Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Low Solubility in Aqueous Buffers: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions such as PBS or cell culture media.
-
High Final DMSO Concentration: High concentrations of DMSO in the final working solution can be toxic to cells and can also contribute to precipitation when the solution is cooled or stored.
-
Use of Old or Wet DMSO: DMSO is hygroscopic and can absorb moisture from the air. Water in the DMSO stock can significantly reduce the solubility of the compound.
-
Buffer Incompatibility: The pH and composition of the aqueous buffer can affect the solubility of this compound.
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
A4: It is not recommended to dissolve this compound powder directly in aqueous buffers like PBS or cell culture medium due to its expected low solubility. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then serially dilute it into the desired aqueous buffer.
Q5: What should I do if I observe precipitation after diluting this compound in my cell culture medium?
A5: If you observe precipitation, it is best to discard the solution and prepare a fresh one. Before doing so, review your dilution protocol. Ensure you are using an intermediate dilution step and that the final DMSO concentration is low. If the problem persists, you may need to optimize your dilution protocol further, for example, by slightly increasing the final DMSO concentration (while staying within a cell-tolerable range) or by testing a different aqueous buffer. Gentle warming and vortexing of the diluted solution before adding it to your cells may also help, but be cautious as this may not be suitable for all experimental setups.
References
Technical Support Center: ZEN-2759 Treatment Duration Optimization
This technical support center provides guidance and answers to frequently asked questions for researchers and drug development professionals working with ZEN-2759.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule that functions as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Bromodomain and Extra-Terminal (BET) proteins. By targeting these two critical pathways, this compound aims to deliver a synergistic anti-tumor effect, impacting cell proliferation, survival, and epigenetic regulation.
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound is expected to result in the inhibition of downstream effectors of the PI3K pathway, such as Akt and mTOR, leading to decreased cell growth and survival. Concurrently, inhibition of BET proteins, particularly BRD4, is expected to downregulate the expression of key oncogenes like MYC. The dual inhibition is designed to induce cell cycle arrest and apoptosis.
Q3: How do I determine the optimal treatment duration for this compound in my in vitro model?
A3: The optimal treatment duration is cell-line dependent and should be determined empirically. We recommend a time-course experiment where cells are treated with a fixed concentration of this compound (e.g., the IC50 concentration) and assayed at multiple time points (e.g., 24, 48, 72, 96 hours). The ideal duration will be the point at which maximum therapeutic effect is observed with minimal off-target effects or toxicity to control cells.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, the dual-inhibitor nature of this compound makes it a candidate for combination therapies. Its mechanism may synergize with standard chemotherapy agents or other targeted therapies. We recommend conducting a combination index (CI) analysis to determine if the combination is synergistic, additive, or antagonistic in your experimental model.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity in non-cancerous cell lines.
-
Possible Cause: The concentration of this compound may be too high, or the treatment duration may be too long, leading to off-target effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve on your non-cancerous cell line to determine its specific IC50 value.
-
Reduce the treatment duration and/or concentration of this compound in your experiments.
-
Consider a washout period in your experimental design to allow for cell recovery.[1]
-
Problem 2: Development of resistance to this compound over time.
-
Possible Cause: Prolonged treatment can lead to the activation of compensatory signaling pathways or the selection of resistant cell populations.
-
Troubleshooting Steps:
-
Investigate potential resistance mechanisms by performing RNA sequencing or proteomic analysis on resistant cells compared to sensitive cells.
-
Consider an intermittent dosing schedule (e.g., 3 days on, 4 days off) to mitigate the development of resistance.
-
Explore combination therapies to target potential escape pathways.
-
Problem 3: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent cell seeding density, variations in drug preparation, or differences in incubation times can all contribute to variability.
-
Troubleshooting Steps:
-
Ensure a standardized protocol for cell seeding and drug dilution is followed for all experiments.
-
Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Use an automated cell counter to ensure consistent cell numbers at the start of each experiment.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| PC-3 | Prostate Cancer | 85 |
| U-87 MG | Glioblastoma | 200 |
Table 2: Effect of this compound Treatment Duration on Apoptosis in MCF-7 Cells (at 50 nM)
| Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| 24 | 15% |
| 48 | 35% |
| 72 | 60% |
| 96 | 65% |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K and BET Pathway Inhibition
-
Cell Lysis: Treat cells with this compound for the desired duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound dual-inhibits the PI3K and BET signaling pathways.
Caption: Workflow for this compound treatment duration optimization.
Caption: Logical flow for troubleshooting common experimental issues.
References
ZEN-2759 Technical Support Center: Controlling for DMSO Vehicle Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for the vehicle effects of Dimethyl Sulfoxide (DMSO) when working with the hypothetical compound ZEN-2759. The following information is designed to help you design robust experiments and troubleshoot potential issues related to the use of DMSO as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO. For most in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: What is the maximum final concentration of DMSO that should be used in my cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize off-target effects. While most cell lines can tolerate up to 0.5% DMSO, some may exhibit signs of toxicity or altered gene expression at this concentration.[1] It is strongly recommended to keep the final DMSO concentration at or below 0.1% for most applications.[1][2] Primary cells are often more sensitive to DMSO than established cell lines.[1]
Q3: Why is a vehicle control necessary when using this compound dissolved in DMSO?
A3: A vehicle control is crucial to distinguish the biological effects of this compound from any effects caused by the solvent, DMSO.[3] DMSO itself can influence cellular processes, including cell growth, differentiation, and gene expression.[4][5][6] Without a proper vehicle control, it is impossible to definitively attribute observed effects to this compound.
Q4: How should I prepare my vehicle control?
A4: Your vehicle control should contain the same final concentration of DMSO as your experimental samples.[2][7] To do this, add the same volume of DMSO (without this compound) to your control wells as the volume of this compound/DMSO stock solution added to your experimental wells.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability in Control Wells
Possible Cause: The final concentration of DMSO may be too high for your specific cell type.
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in your culture medium does not exceed recommended limits (ideally ≤ 0.1%).
-
Perform a DMSO Dose-Response Curve: Before starting your this compound experiments, it is best practice to determine the tolerance of your specific cell line to a range of DMSO concentrations.
-
Experimental Protocol: DMSO Toxicity Assay
-
Seed your cells at the desired density in a multi-well plate.
-
Prepare a serial dilution of DMSO in your culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).
-
Include a "no DMSO" control (medium only).
-
Incubate the cells for the same duration as your planned this compound experiment.
-
Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
-
-
Analyze the Data: Compare the viability of cells treated with different DMSO concentrations to the "no DMSO" control. Select the highest DMSO concentration that does not significantly impact cell viability for your future experiments.
| Final DMSO Concentration | Cell Viability (% of No DMSO Control) | Standard Deviation |
| 0.01% | 100.2% | 4.5% |
| 0.05% | 98.7% | 5.1% |
| 0.1% | 95.3% | 4.8% |
| 0.5% | 80.1% | 6.2% |
| 1.0% | 65.5% | 7.3% |
| 5.0% | 15.2% | 3.1% |
Table 1: Example of a DMSO dose-response on a hypothetical cell line (e.g., "HT-29"). Based on this data, a final DMSO concentration of ≤ 0.1% would be recommended.
Issue 2: High Variability Between Replicate Wells
Possible Cause: Inconsistent DMSO concentrations, poor mixing, or this compound precipitation.
Troubleshooting Steps:
-
Ensure Homogenous Solutions: When preparing your working solutions, ensure that the DMSO stock is thoroughly mixed into the culture medium. Vortexing the intermediate dilutions before adding them to the wells is recommended.
-
Visual Inspection for Precipitation: After adding the this compound/DMSO solution to your culture medium, visually inspect the wells under a microscope for any signs of precipitation. Hydrophobic compounds can sometimes come out of solution when diluted in an aqueous medium.[8]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of working dilutions in aqueous solutions. While compounds are generally stable in DMSO, their stability in diluted aqueous solutions is not guaranteed.[9][10]
Issue 3: this compound Appears Less Potent Than Expected
Possible Cause: The effects of DMSO may be masking or counteracting the effects of this compound.
Troubleshooting Steps:
-
Review Vehicle Control Data: Carefully examine the data from your vehicle control wells. Did DMSO alone have any effect on the endpoint you are measuring? For example, some studies have shown that DMSO can induce cell cycle arrest or differentiation, which could potentially mask an anti-proliferative effect of this compound.[4]
-
Lower DMSO Concentration: If your current DMSO concentration is at the higher end of the acceptable range (e.g., 0.5%), try repeating the experiment with a lower concentration (e.g., 0.1% or 0.05%). This will require preparing a higher concentration stock of this compound.
-
Consider Alternative Solvents: If lowering the DMSO concentration is not feasible due to the solubility of this compound, you may need to explore other solvents. However, any new solvent will also require its own vehicle control and toxicity testing.
Experimental Workflows and Signaling Pathways
Experimental Workflow for a Cell-Based Assay
Caption: Standard experimental workflow for a cell-based assay with a vehicle control.
Hypothetical Signaling Pathway Affected by DMSO
Caption: Potential off-target signaling pathway activated by DMSO vehicle.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ZEN-2759 vs. JQ1: A Comparative Analysis for Cancer Cell Research
In the landscape of epigenetic modulators for cancer therapy, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutic agents. This guide provides a comparative overview of two such inhibitors, ZEN-2759 and JQ1, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for cancer cell studies.
Introduction to BET Inhibitors
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters, including those of key oncogenes like MYC. By competitively binding to the bromodomains of BET proteins, inhibitors like this compound and JQ1 disrupt this interaction, leading to the downregulation of target gene expression and subsequent anti-proliferative effects in cancer cells.
This compound: An Overview
This compound is a potent BET inhibitor.[1][2] While detailed preclinical data from head-to-head studies against other BET inhibitors are not extensively available in the public domain, its fundamental mechanism of action is understood to be the inhibition of BET protein function.
JQ1: An In-depth Profile
JQ1 is a well-characterized thienotriazolodiazepine and a potent inhibitor of the BET family of proteins.[3] It has been extensively studied in a wide range of cancer models and serves as a prototypical BET inhibitor in preclinical research. JQ1 is not used in human clinical trials due to its short half-life.[3]
Mechanism of Action of JQ1
JQ1 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, with high affinity for BRD4.[4][5] This prevents BRD4 from associating with acetylated histones at enhancers and promoters of target genes.[4][6] A primary consequence of this action is the transcriptional repression of the master oncogene MYC, which plays a critical role in the proliferation and survival of many cancer cells.[6][7] The inhibition of BRD4 by JQ1 leads to cell cycle arrest and apoptosis in various cancer cell lines.[7]
Performance Data: JQ1 in Cancer Cells
Due to the limited availability of public data for this compound, this section focuses on the well-documented effects of JQ1. The following tables summarize key performance indicators from various studies. It is important to note that these values can vary depending on the cell line and experimental conditions.
Table 1: Inhibitory Concentration (IC50) of JQ1 against BRD4
| Bromodomain | IC50 (nM) |
| BRD4 (BD1) | 77 |
| BRD4 (BD2) | 33 |
Source: Data compiled from publicly available research.[8]
Table 2: Effects of JQ1 on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Supporting Data |
| Multiple Myeloma (MM.1S) | Hematologic Malignancy | Inhibition of proliferation, induction of apoptosis | Downregulation of c-MYC |
| Burkitt's Lymphoma (BL) | Hematologic Malignancy | Inhibition of proliferation | Suppression of MYC-driven transcription |
| Acute Myeloid Leukemia (AML) | Hematologic Malignancy | Cell cycle arrest, apoptosis | - |
| Lung Adenocarcinoma (A549) | Solid Tumor | Inhibition of proliferation | Downregulation of FOSL1 |
| Rhabdomyosarcoma (Rh4, Rh41) | Solid Tumor | Inhibition of cell proliferation, G1 cell cycle arrest | Reduction in c-MYC levels |
| Ewing Sarcoma | Solid Tumor | Inhibition of cell proliferation, G1 cell cycle arrest | - |
Source: Data compiled from multiple preclinical studies.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of BET inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or JQ1 (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the BET inhibitor for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for BRD4 and c-MYC
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of BET Inhibition by JQ1
Caption: Mechanism of action of JQ1 in cancer cells.
General Experimental Workflow for Comparing BET Inhibitors
Caption: A typical workflow for in vitro comparison of BET inhibitors.
Conclusion
JQ1 is a foundational tool for studying the biological consequences of BET inhibition in cancer. Its mechanism of action, centered on the suppression of key oncogenic drivers like MYC, is well-established through extensive preclinical research. While this compound is identified as a potent BET inhibitor, a comprehensive, data-rich comparison with JQ1 is hampered by the limited availability of its performance data in the public domain. For researchers considering these agents, JQ1 offers a wealth of comparative data and established protocols, making it a reliable benchmark for in-house studies. Further disclosure of preclinical data for this compound will be necessary to enable a direct and thorough comparison of its efficacy and molecular effects relative to JQ1 and other BET inhibitors.
References
- 1. pfizer.com [pfizer.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serial analysis of gene expression predicts structural differences in hippocampus of long attack latency and short attack latency mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Validating On-Target Effects of ZEN-2759 on BRD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ZEN-2759, a covalent inhibitor of the Bromodomain and Extra-Terminal (BET) protein BRD4, and its on-target effects. Due to the limited availability of direct comparative preclinical data for this compound, this guide will leverage data from ZEN-3694, a clinical-stage pan-BET inhibitor from the same developer, to provide a broader context for evaluating BET inhibitors. It is crucial to note that this compound is a covalent inhibitor specifically targeting a methionine residue (Met149) in the BRD4 binding pocket, distinguishing its mechanism from reversible inhibitors like ZEN-3694 and JQ1.
Executive Summary
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in regulating the transcription of oncogenes, most notably MYC. Its inhibition has emerged as a promising therapeutic strategy in various cancers. This compound is a novel covalent inhibitor of BRD4, offering the potential for prolonged target engagement compared to reversible inhibitors. This guide presents available data on this compound and compares its anticipated effects with other well-characterized BRD4 inhibitors.
BRD4 Signaling Pathway and Inhibition
BRD4 functions by binding to acetylated lysine residues on histones, recruiting the positive transcription elongation factor b (P-TEFb) complex. This complex then phosphorylates RNA Polymerase II, initiating transcriptional elongation of target genes, including the master oncogene MYC. Inhibition of BRD4 disrupts this cascade, leading to the downregulation of MYC and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.
Confirming ZEN-Induced Apoptosis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming apoptosis induced by Zearalenone (ZEN), a mycotoxin known to trigger programmed cell death. This guide outlines key experimental approaches, presents data in a structured format, and visualizes the underlying molecular pathways.
Zearalenone has been shown to induce apoptosis in various cell types, offering a model for studying programmed cell death. Understanding the precise mechanisms and comparing its effects to other apoptosis-inducing agents is crucial for leveraging these pathways in therapeutic development. This guide will use the well-characterized chemotherapy drug Doxorubicin as a comparator to provide a clear benchmark for ZEN's apoptotic activity.
Comparative Analysis of Apoptosis Induction
To quantitatively assess ZEN-induced apoptosis, a series of standard assays can be employed. The following table summarizes expected outcomes when comparing ZEN to Doxorubicin.
| Experiment | Parameter Measured | ZEN | Doxorubicin (Alternative) |
| Cell Viability Assay (MTT/XTT) | Percentage of viable cells | Dose-dependent decrease | Dose-dependent decrease |
| Annexin V/PI Staining | Percentage of apoptotic (Annexin V+) and necrotic (PI+) cells | Increase in Annexin V+ cells | Increase in Annexin V+ cells |
| Caspase-3/7 Activity Assay | Fold change in caspase-3/7 activity | Significant increase | Significant increase |
| Western Blot Analysis | Protein levels of key apoptotic markers | Increased cleaved PARP, cleaved Caspase-3, p-ERK1/2, p-p53 | Increased cleaved PARP, cleaved Caspase-3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of ZEN or Doxorubicin for 24-72 hours. A vehicle-treated group should be included as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Annexin V/PI Staining for Apoptosis Detection
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with ZEN or Doxorubicin as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with ZEN or Doxorubicin.
-
Lysis: Lyse the cells using a buffer compatible with the caspase activity assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions.
-
Fluorescence/Luminescence Measurement: Measure the signal using a microplate reader. The activity is typically normalized to the protein concentration of the cell lysate.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved PARP, cleaved Caspase-3, p-ERK1/2, p-p53, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Molecular Pathways
The following diagrams illustrate the signaling pathway of ZEN-induced apoptosis and a typical experimental workflow for its confirmation.
Caption: Signaling pathway of ZEN-induced apoptosis.
Caption: Experimental workflow for confirming apoptosis.
Comparative Guide: Validating BRD4 as a Therapeutic Target for ZEN-2759 Using siRNA Knockdown
This guide provides a comprehensive comparison of experimental approaches to validate the therapeutic target of ZEN-2759, the bromodomain-containing protein 4 (BRD4). Below, we detail the methodologies, present comparative data, and illustrate key pathways and workflows for researchers, scientists, and drug development professionals.
Introduction to BRD4 as a Therapeutic Target
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, have emerged as significant targets in cancer therapy.[1] BRD4 is a crucial regulator of gene expression, especially for genes involved in cell cycle progression and cancer cell proliferation.[1] It acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of oncogenes like MYC.[1][2] The inactivation of BRD4 has been shown to inhibit cancer development, making it a promising therapeutic target.[3] Small-molecule inhibitors that target BRD4 are under investigation for their potential therapeutic applications in cancer and other diseases.[3] Dysregulation of BRD4 can lead to altered gene expression that contributes to the pathogenesis of various diseases.[4]
Target validation is a critical step in drug development to ensure that a drug candidate's therapeutic effects are a direct result of its interaction with the intended target. One of the most common and effective methods for target validation is RNA interference (RNAi), specifically using small interfering RNA (siRNA) to knock down the expression of the target protein.
Experimental Workflow: BRD4 Target Validation
The following diagram illustrates a typical workflow for validating BRD4 as the target of a compound like this compound using siRNA-mediated knockdown.
Caption: Workflow for BRD4 target validation using siRNA knockdown.
BRD4 Signaling and Mechanism of Action
BRD4 plays a pivotal role in gene transcription by recognizing and binding to acetylated histones at promoter and enhancer regions. This binding facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target oncogenes such as MYC. BRD4 inhibitors like this compound are small molecules designed to block the interaction between BRD4's bromodomains and acetylated histones, thereby preventing this cascade.[1]
Caption: BRD4 signaling pathway and points of inhibition.
Comparative Analysis: siRNA Knockdown vs. Small Molecule Inhibition
Target validation for BRD4 can be achieved through genetic (siRNA) or pharmacological (small molecule inhibitors) approaches. While both aim to reduce BRD4 function, they operate via different mechanisms, leading to distinct experimental considerations and outcomes. The concordance between the phenotypic effects of siRNA knockdown and a selective inhibitor like this compound provides strong evidence that the inhibitor's activity is on-target.
| Feature | siRNA-mediated Knockdown | Small Molecule Inhibition (e.g., this compound) |
| Mechanism of Action | Post-transcriptional gene silencing by degrading BRD4 mRNA.[5] | Competitively binds to the bromodomains of the BRD4 protein, preventing its interaction with acetylated histones.[1] |
| Specificity | Highly specific to the BRD4 mRNA sequence, minimizing off-target effects with proper design.[6] | Specificity can vary; potential for off-target effects on other BET family members (BRD2, BRD3) or other proteins.[7] |
| Onset of Effect | Slower onset (typically 24-72 hours) as it relies on the degradation of existing protein.[5] | Rapid onset, as it directly inhibits the function of the existing protein pool. |
| Duration of Effect | Transient; effect diminishes as cells divide and the siRNA is diluted or degraded (typically 3-7 days). | Reversible and dependent on compound concentration and half-life in the cell culture medium. |
| Primary Use Case | Gold standard for validating that a specific gene product is responsible for a cellular phenotype.[8] | Mimics a therapeutic intervention; used to assess the pharmacological effect of inhibiting a target. |
| Typical Validation | Knockdown efficiency is confirmed by qPCR (mRNA levels) and Western Blot (protein levels).[5][9] | Target engagement and downstream pathway modulation are assessed (e.g., MYC expression).[7] |
Quantitative Data Summary
The following table summarizes representative data from experiments designed to validate BRD4 as a therapeutic target. These values are illustrative and will vary based on the cell line, specific reagents, and experimental conditions.
| Assay | Metric | siRNA-BRD4 | This compound (1 µM) | Negative Control |
| Target Knockdown | BRD4 mRNA Level (relative to control) | 90% reduction | No significant change | 100% |
| BRD4 Protein Level (relative to control) | 85% reduction | No significant change | 100% | |
| Downstream Effect | MYC mRNA Level (relative to control) | 75% reduction | 80% reduction | 100% |
| Phenotypic Outcome | Cell Viability (after 72h) | 60% reduction | 65% reduction | No significant change |
| Apoptosis Rate (Annexin V+) | 4-fold increase | 4.5-fold increase | Baseline |
Experimental Protocols
Protocol for siRNA-mediated Knockdown of BRD4
This protocol provides a general framework for transiently knocking down BRD4 in a cancer cell line (e.g., HeLa, HEK293).[5][10]
Materials:
-
BRD4-targeting siRNA (pre-designed SMARTpools are recommended)
-
Non-targeting control (NTC) or scrambled siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
In tube A, dilute 30 pmol of siRNA (either BRD4-specific or NTC) into 150 µL of Opti-MEM. Mix gently.
-
In tube B, dilute 5 µL of transfection reagent into 150 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 300 µL siRNA-lipid complex mixture drop-wise to each well containing cells and 2.2 mL of fresh complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours.
-
Validation of Knockdown: After incubation, harvest the cells.
-
For qPCR: Extract total RNA to quantify BRD4 mRNA levels relative to a housekeeping gene.
-
For Western Blot: Prepare cell lysates to quantify BRD4 protein levels relative to a loading control (e.g., GAPDH).
-
Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is performed after the 48-72 hour knockdown period to assess the phenotypic consequences.
Materials:
-
Transfected cells in a 96-well plate (plated at a lower density)
-
This compound or other BRD4 inhibitor
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Treatment: Following the initial 48-hour siRNA incubation, treat the relevant wells with a serial dilution of this compound or with a vehicle control.
-
Incubation: Incubate the plate for an additional 24-72 hours.
-
Assay Preparation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well in an amount equal to the volume of cell culture medium in the well.
-
Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the results to the vehicle-treated control wells to determine the percent reduction in cell viability. Compare the viability reduction in BRD4-knockdown cells to the reduction observed in cells treated with this compound.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the Transcriptional Effects of ZEN-3694 and Other BET Inhibitors
In the landscape of epigenetic therapeutics, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs targeting key drivers of cancer progression. This guide provides a comparative analysis of the transcriptional effects of ZEN-3694, a potent pan-BET inhibitor developed by Zenith Epigenetics, and other well-characterized BET inhibitors (BETis). While direct head-to-head genome-wide transcriptional studies involving ZEN-3694 are not extensively available in public literature, this guide synthesizes existing preclinical and clinical data to draw meaningful comparisons for researchers, scientists, and drug development professionals.
Introduction to BET Inhibitors and ZEN-3694
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones.[1] This interaction facilitates the recruitment of transcriptional machinery to promoters and enhancers, driving the expression of key oncogenes such as MYC.[2] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of their target genes.[1][2]
ZEN-3694 is an orally bioavailable, potent pan-BET inhibitor that selectively binds to both bromodomains of the BET proteins.[3] It has demonstrated preclinical activity in a range of solid tumors and hematological malignancies and is currently being evaluated in clinical trials, often in combination with other anti-cancer agents.[4][5][6]
Comparative Transcriptional Effects
While a direct, simultaneous comparison of the global transcriptional profiles of ZEN-3694 and other BETis like the prototypical inhibitor JQ1 in the same experimental system is not yet published, we can infer comparative effects based on their impact on key target genes and pathways across various studies.
Key Target Gene Modulation
Data from multiple studies indicates that ZEN-3694, consistent with its pan-BET inhibitor activity, potently downregulates the expression of the master oncogene MYC .[7][8] This is a hallmark of BET inhibitor activity, as demonstrated extensively with JQ1 and other BETis.[2][9]
In the context of castration-resistant prostate cancer (mCRPC), ZEN-3694 has been shown to downregulate androgen receptor (AR) signaling pathways.[3][7] This includes the inhibition of AR splice variants like AR-V7, which is a key mechanism of resistance to anti-androgen therapies.[3]
The following table summarizes the known transcriptional effects of ZEN-3694 on key target genes compared to other BETis.
| Gene/Pathway | ZEN-3694 Effect | Other BETis (e.g., JQ1) Effect | Reference Cell/Tumor Type |
| MYC | Downregulation | Downregulation | Prostate Cancer, various cancer cell lines |
| AR Signaling | Downregulation | Downregulation (in relevant models) | Castration-Resistant Prostate Cancer |
| AR-V7 | Inhibition | - | Castration-Resistant Prostate Cancer |
| NF-κB pathway | Inhibition of a subset of dependent genes | Downregulation of inflammatory genes | Prostate Cancer |
| Immune Checkpoints (e.g., PD-L1) | Modulation | Modulation | - |
| Pro-inflammatory Cytokines (e.g., IL-6) | - | Downregulation | Chronic Obstructive Pulmonary Disease |
Data for "Other BETis" is a generalized summary from multiple studies. A direct comparison in the same model system is not always available.
A study on the investigational drug ZEN-3694 suggests its potential to modulate multiple factors involved in the adaptive resistance to therapeutic PD-1 blockade.[10]
Experimental Protocols
Detailed experimental protocols for the transcriptional analysis of ZEN-3694 are not fully available in the public domain. However, based on the methodologies described in the clinical trial publications, a general workflow for analyzing transcriptional effects in patient samples can be outlined.
RNA-Sequencing of Tumor Biopsies
A clinical study of ZEN-3694 in combination with enzalutamide in mCRPC patients involved RNA-sequencing (RNA-seq) of metastatic tumor biopsies.[7]
Protocol Outline:
-
Biopsy Collection: Metastatic tumor biopsies (bone or soft tissue) are obtained from patients at baseline and on-treatment.[7]
-
RNA Isolation: Total RNA is extracted from the biopsy tissue using standard commercially available kits.
-
Library Preparation: RNA-seq libraries are prepared from the isolated RNA.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: The quality of the raw sequencing reads (FASTQ files) is assessed.[7]
-
Alignment: Reads are aligned to a reference human genome (e.g., hg19) using an aligner like STAR.[7]
-
Gene Expression Quantification: Gene expression levels are quantified (e.g., as FPKM or TPM).[7]
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated upon treatment with ZEN-3694.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) is used to identify signaling pathways that are significantly altered by the treatment.[7]
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Mechanism of action of ZEN-3694 as a BET inhibitor.
Experimental workflow for RNA-sequencing analysis.
Conclusion
ZEN-3694 is a potent pan-BET inhibitor that demonstrates the characteristic transcriptional silencing of key oncogenic pathways, most notably MYC and AR signaling. While direct comparative genome-wide data with other BETis is limited, the available evidence strongly suggests that its mechanism of action aligns with that of other well-studied pan-BET inhibitors like JQ1. The ongoing clinical trials and further preclinical studies will undoubtedly provide a more detailed and comparative picture of ZEN-3694's transcriptional impact, further elucidating its therapeutic potential and refining its clinical applications. The development of ZEN-3694 highlights a differentiated clinical strategy focusing on combination therapies to overcome resistance and improve patient outcomes.[11]
References
- 1. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenithepigenetics.com [zenithepigenetics.com]
- 4. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 5. News Releases - zenithepigenetics [zenithepigenetics.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenithepigenetics.com [zenithepigenetics.com]
- 9. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development Strategy - zenithepigenetics [zenithepigenetics.com]
ZEN-2759: A Comparative Analysis of Bromodomain Selectivity
For Researchers, Scientists, and Drug Development Professionals
ZEN-2759 is a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, demonstrating significant affinity for the bromodomains of BRD4. This guide provides a comparative analysis of this compound's selectivity profile, supported by available experimental data and detailed methodologies for key assays used in bromodomain inhibitor profiling.
Selectivity Profile of this compound
This compound has been evaluated for its inhibitory activity against the two bromodomains of BRD4, designated as BD1 and BD2. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below.
| Bromodomain Target | IC50 (µM) |
| BRD4(BD1) | 0.23[1] |
| BRD4(BD2) | 0.08[1] |
| BRD4(BD1BD2) | 0.28[1] |
Note: Comprehensive selectivity data for this compound against a broader panel of non-BET bromodomains is not publicly available at this time.
Experimental Protocols
The determination of a compound's selectivity profile against a panel of bromodomains is crucial for understanding its potential therapeutic window and off-target effects. Two widely utilized and robust methods for this purpose are the BROMOscan® competition binding assay and the AlphaScreen® proximity assay.
BROMOscan® Competition Binding Assay
BROMOscan® is a quantitative, high-throughput competition binding assay that determines the binding affinity of a test compound to a panel of bromodomains.
Methodology:
-
Immobilization: A proprietary ligand for each bromodomain is immobilized on a solid support.
-
Competition: A DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of the test compound (this compound).
-
Binding and Elution: If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand. Unbound proteins are washed away.
-
Quantification: The amount of DNA-tagged bromodomain that remains bound to the solid support is quantified using quantitative PCR (qPCR).
-
Data Analysis: The results are expressed as a percentage of the control, and dissociation constants (Kd) or IC50 values are calculated from a dose-response curve.
AlphaScreen® Proximity Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction between two molecules. In the context of bromodomain inhibitor screening, it is used to detect the disruption of the interaction between a bromodomain and its acetylated histone peptide ligand by a test compound.
Methodology:
-
Bead Conjugation: Donor beads are coated with a tag that binds to the bromodomain (e.g., GST), and acceptor beads are coated with a tag that binds to the biotinylated acetylated histone peptide (e.g., streptavidin).
-
Proximity: In the absence of an inhibitor, the bromodomain and the histone peptide interact, bringing the donor and acceptor beads into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal that is detected at 520-620 nm.
-
Inhibition: A test compound (this compound) that binds to the bromodomain will disrupt its interaction with the histone peptide, leading to the separation of the donor and acceptor beads and a decrease in the AlphaScreen® signal.
-
Data Analysis: The IC50 value is determined by measuring the concentration of the test compound required to reduce the luminescent signal by 50%.
Signaling Pathway Context
BET inhibitors like this compound exert their effects by disrupting the interaction between BET proteins (such as BRD4) and acetylated histones. This interaction is a key step in the transcriptional activation of genes involved in cell proliferation and cancer progression, such as the MYC oncogene. By preventing BRD4 from binding to chromatin, this compound can lead to the downregulation of MYC expression and subsequent inhibition of tumor growth.
References
ZEN-3694 Poised to Challenge Standard of Care in High-Risk Breast Cancers
New York, NY – November 10, 2025 – The landscape of treatment for aggressive breast cancer subtypes, specifically Triple-Negative Breast Cancer (TNBC) and Estrogen Receptor-positive (ER+) breast cancer, is potentially on the brink of a significant shift. The novel BET (Bromodomain and Extra-Terminal) inhibitor, ZEN-3694, is demonstrating promising pre-clinical and clinical activity, positioning it as a viable contender against current standard-of-care therapies. This guide provides a comprehensive comparison of ZEN-3694 to established treatments in these challenging breast cancer models, supported by available experimental data.
Executive Summary
ZEN-3694, a potent and orally bioavailable BET inhibitor, functions by reversibly binding to the bromodomains of BET proteins, thereby modulating the expression of key oncogenes. This mechanism of action presents a unique therapeutic strategy in breast cancers that have developed resistance to conventional treatments. In TNBC, ZEN-3694 is being investigated for its ability to sensitize tumors to PARP inhibitors, a class of drugs typically effective only in patients with BRCA mutations. For ER+ breast cancer, ZEN-3694 shows potential in overcoming resistance to the current standard of care, which combines endocrine therapy with CDK4/6 inhibitors.
While direct comparative data with another BET inhibitor, ZEN-2759, in breast cancer models is not publicly available, the extensive investigation into ZEN-3694 provides a solid foundation for comparison with existing therapeutic regimens.
ZEN-3694 vs. Standard of Care in Triple-Negative Breast Cancer (TNBC)
TNBC is characterized by the absence of estrogen, progesterone, and HER2 receptors, rendering it unresponsive to hormonal or HER2-targeted therapies. The current standard of care for early-stage and metastatic TNBC primarily relies on chemotherapy, often in combination with immunotherapy.
Comparative Efficacy and Mechanism of Action
| Feature | ZEN-3694 (in combination with Talazoparib) | Standard of Care (Chemotherapy +/- Immunotherapy) |
| Mechanism of Action | Downregulates homologous recombination repair (HRR) gene expression, inducing a "BRCAness" phenotype and sensitizing BRCA wild-type tumors to PARP inhibition.[1] | Cytotoxic agents (e.g., taxanes, anthracyclines) that target rapidly dividing cells.[2][3] Immunotherapy (e.g., pembrolizumab) blocks the PD-1/PD-L1 pathway to enhance anti-tumor immunity.[4][5] |
| Target Population | Patients with metastatic TNBC without germline BRCA1/2 mutations.[1] | Broadly used for stage I-IV TNBC.[6] Immunotherapy is particularly beneficial for patients with PD-L1 positive tumors. |
| Reported Efficacy | In a Phase 1b/2 study, the combination of ZEN-3694 and talazoparib demonstrated an Objective Response Rate (ORR) of 32% and a Clinical Benefit Rate (CBR) of 44% in patients with TNBC at diagnosis.[1] | Neoadjuvant chemotherapy with pembrolizumab has shown a pathological complete response (pCR) rate of 60% in early-stage TNBC.[5] For metastatic TNBC, chemotherapy provides a median survival of 1.5 to 2 years.[6] |
| Key Biomarkers | Wild-type BRCA1/2 status. | PD-L1 expression for immunotherapy. |
Signaling Pathway: ZEN-3694 in TNBC
Caption: ZEN-3694 and Talazoparib synergistic action in TNBC.
Experimental Workflow: TNBC Xenograft Model
References
- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 4. Current Treatment Landscape for Early Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Triple-negative breast cancer (TNBC) diagnosis and treatment: 7 things you should know | MD Anderson Cancer Center [mdanderson.org]
In Vitro Head-to-Head Comparison: ZEN-3694 vs. Standard of Care
A Note on the Investigational Agent: Information regarding "ZEN-2759" was not publicly available at the time of this review. This guide provides a comparative analysis of ZEN-3694 , a clinical-stage BET (Bromodomain and Extra-Terminal) inhibitor, against the standard of care for its primary indications: metastatic castration-resistant prostate cancer (mCRPC) and triple-negative breast cancer (TNBC).
Executive Summary
ZEN-3694 is an orally bioavailable small molecule that targets BET proteins, which are key regulators of gene transcription.[1] By inhibiting these "epigenetic readers," ZEN-3694 can suppress the expression of critical oncogenes like MYC and the androgen receptor (AR), which are major drivers of tumor growth and resistance to therapy in prostate and other cancers.[2][3] In vitro studies have demonstrated that ZEN-3694 exhibits potent anti-proliferative activity as a single agent in various cancer cell lines and acts synergistically with standard-of-care agents.[4][5] This guide summarizes the available preclinical data, providing a direct comparison with current therapeutic standards and detailing the experimental methodologies used to generate these findings.
Data Presentation
Single-Agent Anti-Proliferative Activity
ZEN-3694 has demonstrated potent single-agent activity across a range of cancer cell lines, with IC50 values often in the sub-micromolar range.[4][5][6] The following table presents a head-to-head comparison of the IC50 values of ZEN-3694 and the standard-of-care androgen receptor antagonist, enzalutamide, in both enzalutamide-sensitive and enzalutamide-resistant prostate cancer cell lines.
| Cell Line | Treatment | IC50 (µM) |
| LNCaP (Enzalutamide-Sensitive) | Enzalutamide | 8 |
| ZEN-3694 | 1 | |
| LNCaP (Enzalutamide-Resistant) | Enzalutamide | 44 |
| ZEN-3694 | 1 | |
| MV4-11 (AML) | ZEN-3694 | 0.2 |
Data for LNCaP cell lines sourced from Zenith Epigenetics preclinical data.[7] Data for MV4-11 cell line sourced from an AACR abstract.[4]
Synergistic Activity with Standard of Care
Preclinical evidence suggests that ZEN-3694 can enhance the efficacy of standard-of-care therapies, potentially overcoming resistance mechanisms.
| Cancer Type | Cell Line | Combination | Observation |
| Prostate Cancer | VCaP | ZEN-3694 + Enzalutamide | Synergistic inhibition of cell proliferation.[7] |
| Triple-Negative Breast Cancer | N/A (Preclinical Models) | ZEN-3694 + Paclitaxel | Synergistic antitumor activity.[8] |
Signaling Pathway and Mechanism of Action
ZEN-3694 functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones. This disrupts the transcriptional machinery responsible for the expression of key oncogenes.
Caption: Mechanism of action of ZEN-3694 as a BET inhibitor.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of ZEN-3694 and standard-of-care agents is determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of ZEN-3694 or the standard-of-care drug for a specified period (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT reagent is added to each well, and the plates are incubated for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a detergent reagent is added to each well to solubilize the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for a cell proliferation assay.
Synergy Assay (Checkerboard Method)
To assess the synergistic effects of ZEN-3694 in combination with standard-of-care drugs, a checkerboard assay is typically employed.
-
Drug Dilution: Serial dilutions of ZEN-3694 are prepared horizontally across a 96-well plate, and serial dilutions of the standard-of-care drug are prepared vertically.
-
Cell Seeding: Cancer cells are seeded into each well of the plate.
-
Incubation: The plate is incubated for a period equivalent to that used in the single-agent proliferation assays.
-
Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT assay.
-
Synergy Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction between the two drugs. An FIC index of < 0.5 is indicative of synergy.[9]
Caption: Logical workflow for determining drug synergy.
References
- 1. Facebook [cancer.gov]
- 2. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. zenithepigenetics.com [zenithepigenetics.com]
- 6. researchgate.net [researchgate.net]
- 7. zenithepigenetics.com [zenithepigenetics.com]
- 8. News Releases - zenithepigenetics [zenithepigenetics.com]
- 9. emerypharma.com [emerypharma.com]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for ZEN-2759
For the attention of researchers, scientists, and drug development professionals, this document outlines the critical safety and logistical information for handling ZEN-2759, a potent research compound. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Given the nature of this compound as a potent compound, likely a cytotoxic agent used in pre-clinical research, stringent handling protocols are necessary. The following procedures are based on best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) and should be considered mandatory.
Immediate Safety and Personal Protective Equipment (PPE)
The primary goal when handling potent compounds like this compound is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion. A multi-layered approach to personal protection is essential.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents direct skin contact. The outer glove is removed immediately after handling and before touching any other surfaces. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects personal clothing and skin from contamination. The disposable nature prevents cross-contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols. A face shield offers a broader area of protection. |
| Respiratory Protection | A properly fitted N95, N100, or PAPR respirator. | Essential for handling powdered forms of the compound to prevent inhalation of fine particles. |
Operational Plan: Handling and Experimental Protocols
All handling of this compound should occur within a designated and controlled environment to contain the compound and prevent accidental exposure.
Designated Handling Area
-
Primary Engineering Control: A certified chemical fume hood, biological safety cabinet, or a glove box is mandatory for all manipulations of this compound, especially when handling the powdered form.
-
Restricted Access: The area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized and trained personnel only.
-
Decontamination: A validated decontamination procedure must be in place for all surfaces and equipment that come into contact with the compound.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated handling area by covering the work surface with disposable absorbent liners.
-
Weighing: If weighing the powdered form, use a containment balance enclosure or a glove box to minimize aerosol generation.
-
Solubilization: When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing. Keep the container closed as much as possible.
-
Experimental Use: During in-vitro or in-vivo experiments, use appropriate containment measures. For cell culture work, perform all steps in a biological safety cabinet.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment. Remove the outer pair of gloves and the disposable gown before leaving the designated handling area. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and accidental exposure.
| Waste Stream | Disposal Protocol |
| Unused Compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container. |
| Contaminated Labware | All disposable items (e.g., pipette tips, tubes, flasks) that have come into contact with this compound should be collected in a designated hazardous waste container. |
| Contaminated PPE | Dispose of all used PPE, including gloves and gowns, as hazardous waste. |
Signaling Pathway of a Representative Potent Compound
The following diagram illustrates a representative signaling pathway for a potent cytotoxic compound that induces apoptosis, a common mechanism for anti-cancer agents. This provides a conceptual framework for understanding the potential biological effects of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
